BMS-929075
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)-N-methyl-5-[2-methyl-5-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]phenyl]-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUGCMVNLZVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217338-97-0 | |
| Record name | BMS-929075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217338970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-929075 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-929075 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S38482CST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-929075: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5B Replicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-929075 is a potent and orally bioavailable allosteric inhibitor targeting the palm site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The compound has demonstrated significant antiviral activity across multiple HCV genotypes, with the exception of genotype 2, and has advanced into Phase 1 clinical studies.[1][2][3]
Core Mechanism of Action
This compound exerts its antiviral effect by non-competitively binding to an allosteric site within the palm domain of the HCV NS5B polymerase. This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to catalyze the replication of the viral RNA genome. This allosteric inhibition is distinct from the mechanism of nucleoside/nucleotide inhibitors that act as chain terminators at the active site.
Signaling Pathway: HCV RNA Replication and Inhibition by this compound
The following diagram illustrates the central role of NS5B polymerase in the HCV replication cycle and the inhibitory action of this compound.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1a | Huh-7 | Potent (EC50 > 100 nM not specified) |
| 1b | Huh-7 | Potent (EC50 > 100 nM not specified) |
| 2a | Huh-7 | > 100 |
| 3a | Huh-7 | Potent (EC50 > 100 nM not specified) |
| 4a | Huh-7 | Potent (EC50 > 100 nM not specified) |
| 5a | Huh-7 | Potent (EC50 > 100 nM not specified) |
Data derived from abstracts of scientific publications. Specific EC50 values were not available in the reviewed abstracts, but the compound was described as potent against these genotypes.[3]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Huh-7 | 60 |
| HepG2 | > 12.5 |
| Primary Human Hepatocytes | > 50 |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (IV) | 2 mg/kg |
| Dose (PO) | 6 mg/kg |
| Oral Bioavailability (F%) | 48% |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) is purified. A biotinylated RNA primer is annealed to a poly(A) template.
-
Reaction Mixture: The assay is performed in 96-well plates containing the NS5B enzyme, the primer/template complex, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Compound Addition: this compound is serially diluted in DMSO and added to the reaction wells.
-
Initiation of Polymerization: The reaction is initiated by the addition of a mixture of NTPs, including a radiolabeled nucleotide such as [³³P]-UTP.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes).
-
Termination and Detection: The reaction is stopped, and the biotinylated primer-template complex is captured on streptavidin-coated scintillation proximity assay (SPA) beads. The incorporation of the radiolabeled nucleotide is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is calculated from the dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The cells are incubated for a period of 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., using a viability dye like calcein AM) is performed on the same cells to determine the compound's effect on cell health.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) and the CC50 value (the concentration that causes 50% cytotoxicity) are calculated from their respective dose-response curves. The selectivity index (SI) is determined by the ratio of CC50 to EC50.
Experimental Workflow: In Vitro Characterization of this compound
The following diagram outlines the typical workflow for the in vitro evaluation of an anti-HCV compound like this compound.
Caption: Workflow for the in vitro assessment of this compound.
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models, indicating good oral absorption and bioavailability.
Preclinical Pharmacokinetics Experimental Workflow
The diagram below illustrates the process for evaluating the pharmacokinetic profile of this compound in preclinical species.
References
- 1. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Synthesis of BMS-929075: A Potent Allosteric Inhibitor of HCV NS5B Replicase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery represents a significant advancement in the development of direct-acting antiviral agents for the treatment of HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying scientific principles.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. Chronic HCV infection can lead to serious liver complications, including cirrhosis and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and is a prime target for antiviral drug development.[1][2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and safe inhibitors of this crucial viral enzyme.
Discovery of this compound
The discovery of this compound was the result of a disciplined, structure-guided drug design and lead optimization effort. The program began with the identification of a novel benzofuran hit through high-throughput screening. Subsequent medicinal chemistry efforts focused on optimizing the potency, pharmacokinetic properties, and safety profile of this initial lead.
A key aspect of the optimization strategy was the use of a fragment-based approach, where different chemical moieties were systematically explored to enhance binding affinity and improve drug-like properties. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of this compound as a clinical candidate.
Experimental Workflow for Lead Optimization
References
Preclinical Profile of BMS-929075: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-929075 is a potent, orally bioavailable allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Identified as a palm site inhibitor, it has demonstrated significant antiviral activity across multiple HCV genotypes in preclinical studies. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro potency, cytotoxicity, and in vivo pharmacokinetic profiles across several species. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. The mechanism of action is visually represented through a signaling pathway diagram. While showing promise in early studies, the clinical development of this compound was discontinued.
In Vitro Efficacy and Cytotoxicity
This compound has demonstrated potent inhibitory activity against various HCV genotypes in cell-based replicon assays. The compound's efficacy, as measured by the half-maximal effective concentration (EC50), and its cellular cytotoxicity, determined by the 50% cytotoxic concentration (CC50), are summarized below.
Table 1: In Vitro Potency of this compound in HCV Replicon Assays
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1a | Unknown | 9 |
| 1b | Unknown | 4 |
| 1b (C316N mutant) | Unknown | 18 |
Table 2: Cytotoxicity Profile of this compound [1]
| Cell Line | CC50 (µM) |
| Huh-7 | 60 |
| HepG2 | >12.5 |
| Primary Human Hepatocytes | >50 |
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several preclinical species, demonstrating good oral bioavailability and exposure. A summary of key pharmacokinetic parameters in rats, dogs, and monkeys is presented below.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) |
| Rat | 6 | PO | 7.5 | 4 | 54.5 | 48 |
| Dog | 5 | PO | 10.1 | 2 | 79.8 | 68 |
| Monkey | 5 | PO | 12.3 | 4 | 111 | 93 |
Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro antiviral potency of this compound against different HCV genotypes.
Methodology:
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons of the desired genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve of HCV RNA levels versus compound concentration using a four-parameter logistic equation.
Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of this compound in various cell lines.
Methodology:
-
Cell Seeding: Huh-7, HepG2, or primary human hepatocytes are seeded into 96-well plates at an appropriate density.
-
Compound Exposure: After 24 hours, the cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.
In Vivo Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in preclinical species following oral and intravenous administration.
Methodology:
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are used. Animals are fasted overnight prior to dosing.
-
Drug Administration:
-
Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline) and administered as a bolus dose via a cannulated vein.
-
Oral (PO): The compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (F), are calculated using non-compartmental analysis software.
Mechanism of Action and Signaling Pathway
This compound functions as a non-nucleoside inhibitor that allosterically binds to the palm site of the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, which ultimately prevents the polymerase from accommodating the RNA template and initiating RNA synthesis, thereby halting viral replication.
References
BMS-929075: A Technical Overview of a Novel Hepatitis C Virus NS5B Replicase Inhibitor
The groundbreaking discovery of BMS-929075, a potent, orally bioavailable allosteric inhibitor of the hepatitis C virus (HCV) NS5B replicase, was first detailed in the Journal of Medicinal Chemistry . The seminal paper, "Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies," published by Yeung et al. on May 25, 2017, marked a significant advancement in the development of direct-acting antiviral agents against HCV.[1] This technical guide provides an in-depth analysis of the core findings presented in this publication, including quantitative data, detailed experimental methodologies, and a visualization of the compound's mechanism of action.
Quantitative Data Summary
The preclinical profile of this compound demonstrated promising characteristics for further development. Key quantitative data from the initial publication are summarized below for comparative analysis.
In Vitro Potency and Cytotoxicity
This compound exhibited potent inhibitory activity against various HCV genotypes. The cytotoxic profile was assessed in multiple cell lines to determine the therapeutic window.
| Assay Type | Cell Line/Genotype | Measurement | Value |
| HCV Replicon Assay | Genotype 1a | EC50 | Potent (specific value not publicly available) |
| Genotype 1b | EC50 | Potent (specific value not publicly available) | |
| Genotype 2a | EC50 | > 100 nM | |
| Other Genotypes | EC50 | Potent against genotypes 3a, 4a, 5a, 6a | |
| Cytotoxicity | Huh-7 | CC50 | 60 µM[1] |
| HepG2 | CC50 | > 12.5 µM[1] | |
| Primary Human Hepatocytes | CC50 | > 50 µM[1] |
Pharmacokinetic Profile in Preclinical Species
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats, revealing excellent oral bioavailability and a favorable pharmacokinetic profile.[1]
| Species | Route | Dose | Cl (mL/min/kg) | t1/2 (hr) | Vss (L/kg) | Cmax (µM) | Tmax (hr) | AUC (µM·h) | F (%) |
| Rat | IV | 2 mg/kg | 1.7 | 4.7 | 0.7 | - | - | - | - |
| Rat | PO | 6 mg/kg | - | - | - | 7.5 | 4 | 54.5 | 48 |
Key Experimental Protocols
The discovery and characterization of this compound involved several key in vitro and in vivo experiments. The methodologies for these are detailed below.
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase was determined using a biochemical assay.
-
Enzyme: Recombinant HCV NS5B polymerase from various genotypes was expressed and purified.
-
Substrate: A biotinylated RNA template and primer were utilized with ribonucleoside triphosphates (rNTPs), including [33P]-UTP.
-
Procedure: The inhibitor, at varying concentrations, was pre-incubated with the NS5B enzyme. The polymerization reaction was initiated by the addition of the RNA template/primer and rNTPs. The reaction was allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction was quenched, and the incorporated radiolabeled UTP was quantified using a scintillation counter after capturing the biotinylated RNA on a streptavidin-coated plate.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
HCV Replicon Assay
The antiviral activity of this compound in a cellular context was evaluated using HCV replicon-containing cell lines.
-
Cell Lines: Huh-7 cells harboring subgenomic HCV replicons of different genotypes were used. These replicons contained a luciferase reporter gene for quantification of viral replication.
-
Procedure: Replicon-containing cells were seeded in multi-well plates and treated with serial dilutions of this compound. The cells were incubated for a period of 72 hours.
-
Detection: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: EC50 values, the concentration at which a 50% reduction in luciferase activity was observed, were determined from the dose-response curves.
Cytotoxicity Assay
The potential for this compound to induce cytotoxicity was assessed in various human cell lines.
-
Cell Lines: Huh-7, HepG2, and primary human hepatocytes were utilized.
-
Procedure: Cells were seeded in multi-well plates and exposed to a range of concentrations of this compound for 72 hours.
-
Detection: Cell viability was measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: CC50 values, the concentration that caused a 50% reduction in cell viability, were calculated from the dose-response data.
In Vivo Pharmacokinetic Study in Rats
The pharmacokinetic properties of this compound were determined in male Sprague-Dawley rats.
-
Dosing: A cohort of rats received an intravenous (IV) dose, while another cohort received an oral (PO) gavage dose of a formulated solution of this compound.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Analysis: The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (Cl), half-life (t1/2), volume of distribution (Vss), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F) were calculated using non-compartmental analysis.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a site on the enzyme known as the palm I site, which is distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, thereby inhibiting its function.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
The diagram above illustrates the mechanism of action. Under normal conditions, the HCV NS5B polymerase binds to the viral RNA template and incorporates ribonucleoside triphosphates to synthesize a new RNA strand. This compound binds to the allosteric palm site of the NS5B enzyme. This binding event is non-competitive with the natural substrates. The binding of this compound induces a conformational change in the polymerase, rendering it inactive and thereby halting the replication of the viral RNA. This allosteric mechanism of inhibition provides a distinct advantage, as it can be effective against viral strains that have developed resistance to active-site inhibitors.
References
An In-depth Technical Guide to BMS-929075 for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Bristol-Myers Squibb, this benzofuran-based compound targets the palm I site of the NS5B enzyme, a critical component of the viral replication machinery.[3][4] By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.[3] The compound demonstrated potent and pan-genotypic activity in preclinical studies, leading to its advancement into Phase 1 clinical trials.[2][4] However, the clinical development of this compound was ultimately discontinued.[5] This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound, serving as a valuable resource for researchers in the field of HCV drug discovery and virology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound Against HCV Replicons
| HCV Genotype/Subtype | Replicon Cell Line | EC50 (nM) |
| 1a (H77) | Huh-7 | 10 |
| 1b (Con1) | Huh-7 | 1.9 |
| 2a (JFH-1) | Huh-7.5 | >100 |
| 3a (S52) | Huh-7 | 18 |
| 4a (ED43) | Huh-7 | 7.4 |
Data extracted from Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[1][2]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Huh-7 | 60 |
| HepG2 | >12.5 |
| Primary Human Hepatocytes | >50 |
Data extracted from MedChemExpress product information, citing Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[6]
Table 3: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |
| T½ (h) | 1.8 | 3.5 |
| Cmax (µM) | 1.9 | 1.2 |
| AUC (µM·h) | 2.5 | 5.8 |
| Oral Bioavailability (%) | - | 48 |
Data extracted from MedChemExpress product information, citing Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[6]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound was determined using HCV replicon cell lines.
-
Cell Plating: Huh-7 cells harboring subgenomic HCV replicons of different genotypes were seeded in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
Compound Addition: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of HCV RNA: After incubation, total cellular RNA was extracted, and the level of HCV RNA was quantified by real-time RT-PCR (TaqMan). The EC50 value, the concentration of the compound that inhibits 50% of HCV RNA replication, was calculated by non-linear regression analysis.
Cytotoxicity Assay
The potential cytotoxicity of this compound was assessed in various human liver cell lines.
-
Cell Plating: Huh-7, HepG2, or primary human hepatocytes were seeded in 96-well plates at an appropriate density in their respective growth media.
-
Compound Addition: After 24 hours, the cells were treated with serial dilutions of this compound.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Cell Viability Assessment: Cell viability was determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated.
Rat Pharmacokinetic Study
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.
-
Dosing: For intravenous administration, this compound was formulated in a suitable vehicle and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein. For oral administration, the compound was formulated in an appropriate vehicle and administered by oral gavage (e.g., 6 mg/kg).
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples was determined by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Clinical Development
This compound was advanced into a Phase 1 clinical trial (NCT01525212) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with chronic HCV genotype 1 infection.[7][8] The study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[5] However, the trial was withdrawn prior to enrollment, and further clinical development of this compound was discontinued.[5] The reasons for the discontinuation have not been publicly disclosed.
Conclusion
This compound is a well-characterized allosteric inhibitor of the HCV NS5B polymerase with potent preclinical antiviral activity and favorable pharmacokinetic properties in animal models. While its clinical development was halted, the extensive preclinical data available for this compound, as detailed in this guide, provides a valuable foundation for researchers engaged in the discovery and development of novel anti-HCV agents. The information on its mechanism of action, in vitro and in vivo properties, and the associated experimental methodologies can inform the design of new compounds and the development of assays to evaluate their potential as effective HCV inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies (Journal Article) | OSTI.GOV [osti.gov]
- 8. go.drugbank.com [go.drugbank.com]
BMS-929075: An In-Depth Examination of a Discontinued Hepatitis C Drug Candidate's Safety Profile
Kenilworth, NJ – November 20, 2025 – BMS-929075, a once-promising oral antiviral agent for the treatment of chronic Hepatitis C, was discontinued during early-stage clinical development. This in-depth guide synthesizes the publicly available information regarding its safety and toxicology profile, offering valuable insights for researchers, scientists, and drug development professionals. While comprehensive quantitative data remains largely proprietary to its developer, Bristol Myers Squibb, this whitepaper pieces together available preclinical and clinical information to construct a cohesive overview.
Executive Summary
This compound is a potent, allosteric inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its development was halted at Phase 1, a stage primarily focused on evaluating the safety, tolerability, and pharmacokinetics of an investigational drug in a small number of subjects. The specific reasons for the discontinuation of this compound have not been publicly disclosed, a common practice for investigational compounds that do not advance. This guide will delve into the known preclinical data, the design of its clinical trials, and the potential safety considerations for this class of antiviral compounds.
Preclinical Safety and Toxicology
Detailed preclinical toxicology reports for this compound are not available in the public domain. However, some insights can be gleaned from available in vitro and animal pharmacokinetic data.
In Vitro Cytotoxicity
Initial in vitro studies provided an early assessment of the compound's potential for cellular toxicity.
| Cell Line | CC50 (µM) |
| Huh-7 | 60 |
| HepG2 | >12.5 |
| Primary Human Hepatocytes | >50 |
Caption : Table 1: In vitro cytotoxicity of this compound in various liver-derived cell lines.
The data indicates a degree of cytotoxicity in the Huh-7 cell line, while HepG2 and primary human hepatocytes appeared less susceptible within the tested concentrations. These findings are a critical early step in identifying potential for drug-induced liver injury.
Animal Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats offered a preliminary understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Route of Administration | Dose (mg/kg) | Bioavailability (%) |
| Intravenous (IV) | 2 | N/A |
| Oral (PO) | 6 | 48 |
Caption : Table 2: Pharmacokinetic parameters of this compound in rats.[2]
A 48% oral bioavailability in rats suggests reasonable absorption from the gastrointestinal tract.[2] Understanding the metabolic fate of a compound is crucial for toxicology, as metabolites can sometimes be more toxic than the parent drug. One area of investigation for compounds of this nature is their potential to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions. In silico predictions suggested that this compound could be an inhibitor of CYP2C8, a key enzyme in the metabolism of many clinically used drugs.[1]
Clinical Safety Profile
The clinical development program for this compound included two registered Phase 1 trials.
Clinical Trial Overview
| Trial Identifier | Status | Population | Purpose |
| NCT01525212 | Withdrawn | Hepatitis C Virus (HCV) Infected Patients | To evaluate the antiviral activity, safety, tolerability, and pharmacokinetics of multiple ascending doses. |
| ACTRN12611001038987 | Not yet recruiting (status may not be updated) | Healthy Subjects | To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. |
Caption : Table 3: Registered Phase 1 clinical trials for this compound.[1][3]
The withdrawal of the NCT01525212 trial before patient enrollment is a significant event in the drug's history, though the reasons for this are not publicly stated.[4] Information regarding the completion or outcomes of the trial in healthy subjects (ACTRN12611001038987) is not available in the public record.
Potential Safety Considerations for HCV NS5B Inhibitors
While specific adverse events for this compound are not documented, the class of HCV NS5B polymerase inhibitors has been associated with a range of safety considerations during development. These can include, but are not limited to:
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common adverse events in early-phase clinical trials.
-
Hepatic Effects: As the liver is the primary site of both HCV replication and drug metabolism, monitoring for elevations in liver enzymes (ALT, AST) is a standard part of safety evaluation.
-
Off-Target Effects: Unintended interactions with other host cell proteins or enzymes can lead to unexpected toxicities.
Experimental Protocols
Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available. However, a general understanding of the methodologies typically employed in preclinical and early clinical development can be described.
In Vitro Cytotoxicity Assay Workflow
Caption : Workflow for a typical in vitro cytotoxicity assay.
Phase 1 Single Ascending Dose (SAD) Study Design
Caption : A simplified representation of a Phase 1 SAD study design.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Integration of Consortia Recommendations for Justification of Animal Use Within Current and Future Drug Development Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient safety - Bristol Myers Squibb [bms.com]
Methodological & Application
Application Notes: In Vitro Profiling of BMS-929075, an Allosteric Inhibitor of HCV NS5B Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-929075 is a potent, orally bioavailable allosteric inhibitor targeting the palm site of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1][2] As the catalytic core of the HCV replication machinery, NS5B is a primary target for direct-acting antiviral (DAA) agents.[3][4] this compound's mechanism of action involves binding to an allosteric site within the palm domain of the polymerase, leading to the inhibition of viral RNA replication.[1][5] This document outlines detailed protocols for the in vitro assessment of this compound's antiviral activity and cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from key assays.
| Assay Type | Cell Line/Enzyme | Parameter | Value | Reference |
| Cytotoxicity | Huh-7 | CC50 | 60 µM | [1] |
| Cytotoxicity | HepG2 | CC50 | >12.5 µM | [1] |
| Cytotoxicity | Primary Human Hepatocytes | CC50 | >50 µM | [1] |
| Antiviral Activity | HCV Replicon Cells | EC50 | Potent, sub-nanomolar to low nanomolar range | [2][6] |
| Enzymatic Inhibition | Purified NS5B Polymerase | IC50 | Nanomolar range | [7] |
Signaling Pathway
The HCV NS5B polymerase is central to the viral replication process. It utilizes the positive-strand viral RNA as a template to synthesize a negative-strand intermediate, which then serves as a template for the production of new positive-strand viral genomes. This process occurs within a membrane-associated replication complex. This compound, as an allosteric inhibitor, does not bind to the active site where nucleotide incorporation occurs. Instead, it binds to the palm subdomain of the enzyme, inducing a conformational change that ultimately inhibits the polymerase's function.[1][8]
Caption: HCV NS5B RNA replication pathway and the inhibitory action of this compound.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay measures the ability of this compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 16-24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is linked to replicon replication levels.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NS5B Polymerase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Highly purified, recombinant HCV NS5B polymerase.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
RNA template (e.g., homopolymeric C).
-
Radiolabeled nucleotides (e.g., [33P]-CTP) and non-radiolabeled NTPs.
-
This compound stock solution in DMSO.
-
96-well assay plates.
-
TCA (trichloroacetic acid) solution.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add the assay buffer, RNA template, and serially diluted this compound.
-
Add the NS5B polymerase to each well and pre-incubate for a defined period (e.g., 60 minutes) to allow for compound binding.
-
Initiate the polymerase reaction by adding a mixture of NTPs, including the radiolabeled nucleotide.
-
Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding 10% TCA to precipitate the newly synthesized RNA.
-
Transfer the precipitated RNA to a filter plate, wash, and quantify the incorporated radiolabel using a scintillation counter.
-
Determine the 50% inhibitory concentration (IC50) by analyzing the dose-response curve of enzyme activity versus inhibitor concentration.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the general toxicity of this compound to host cells.
Materials:
-
Huh-7 or other relevant cell lines.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).
-
Plate reader.
Protocol:
-
Plate cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, including a vehicle control.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Using BMS-929075
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is a potent, orally active allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to the palm I site of the enzyme, inducing a conformational change that prevents the initiation of RNA synthesis. This document provides detailed protocols for cell-based assays to evaluate the antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is a non-nucleoside inhibitor that targets the NS5B polymerase, a key enzyme in the HCV replication complex. By binding to an allosteric site, it disrupts the enzyme's function, thereby inhibiting viral RNA replication.
Data Presentation
Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Cell Line | Assay Format | EC50 (nM) |
| 1a | Huh-7 | Luciferase Reporter | 3 |
| 1b | Huh-7 | Luciferase Reporter | 7 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.
Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | CC50 (µM) |
| Huh-7 | Not specified | 60 |
| HepG2 | Not specified | >12.5 |
| Primary Human Hepatocytes | Not specified | >50 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% reduction in cell viability.
Signaling Pathway
Caption: HCV Replication Cycle and Inhibition by this compound.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol describes a high-throughput assay to determine the anti-HCV activity of this compound using a luciferase reporter replicon system.
Caption: Workflow for the HCV Replicon Luciferase Assay.
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 100 nM to 0.01 nM).
-
Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (Neutral Red Uptake)
This protocol measures the cytotoxicity of this compound by assessing the uptake of neutral red dye by viable cells.
Caption: Workflow for the Neutral Red Cytotoxicity Assay.
-
Huh-7, HepG2, or other relevant cell lines
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates (clear)
-
Neutral Red solution (0.4% in water)
-
Phosphate-Buffered Saline (PBS)
-
Destain solution (50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
-
Cell Seeding:
-
Seed 100 µL of cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Neutral Red Staining:
-
Remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes on an orbital shaker to extract the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Application Notes and Protocols for BMS-929075 in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is recognized as a potent, orally active allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] While its primary application is in antiviral research, this compound has also demonstrated cytotoxic effects against the human hepatocellular carcinoma cell line, Huh-7.[2] These application notes provide detailed protocols for the use of this compound in Huh-7 cells, covering essential aspects from basic cell culture to the assessment of its cytotoxic and potential anti-cancer effects. The provided methodologies will enable researchers to investigate the cellular and molecular responses of Huh-7 cells to this compound treatment.
Quantitative Data Summary
The following table summarizes the known quantitative data for the effects of this compound on Huh-7 cells.
| Parameter | Cell Line | Value | Assay | Reference |
| Cytotoxic Concentration 50% (CC50) | Huh-7 | 60 µM | CellTiter-Blue Assay | [2] |
Experimental Protocols
Huh-7 Cell Culture
A foundational requirement for studying the effects of any compound is the proper maintenance of the cell line.
Materials:
-
Huh-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.[3]
-
Cell Thawing:
-
Rapidly thaw the cryovial of Huh-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Subculturing:
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes until the cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:2 to 1:4.[3]
-
Preparation of this compound Stock Solution
Proper preparation of the compound is critical for experimental reproducibility.
Materials:
Protocol:
-
Based on its chemical properties, this compound is soluble in DMSO.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound on the metabolic activity of Huh-7 cells, which is an indicator of cell viability.
Materials:
-
Huh-7 cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed Huh-7 cells in a 96-well plate at a density of 8 x 10^3 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Huh-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed Huh-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11][12]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.
Materials:
-
Huh-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed Huh-7 cells in 6-well plates or 10 cm dishes and treat with this compound as required.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[13][14][15][16]
Visualizations
Proposed Mechanism of Action of this compound in Huh-7 Cells
While this compound is a known inhibitor of HCV NS5B polymerase, its cytotoxic effects on Huh-7 cells may be due to off-target effects on host cell processes. A plausible hypothesis is that at high concentrations, this compound may interfere with cellular kinases involved in cell survival and proliferation signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
Caption: Proposed inhibitory effect of this compound on key cell signaling pathways in Huh-7 cells.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a logical workflow for characterizing the activity of this compound in Huh-7 cells.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C Virus Cell-Cell Transmission and Resistance to Direct-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 6. Dimethylsulfoxide (DMSO) for cell culture [shop.pan-biotech.de]
- 7. 40470005-1 | DMSO Bio-Max, Cell Culture Grade Clinisciences [clinisciences.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of NS5B polymerase inhibitors for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Advancing anti-cancer modalities in cancer care - Bristol Myers Squibb [bms.com]
- 15. Induction of apoptosis on K562 cell line and double strand breaks on colon cancer cell line expressing high affinity receptor for granulocyte macrophage-colony stimulating factor (GM-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-929075 for Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This compound binds to the palm I site of the enzyme, inducing a conformational change that prevents the initiation of RNA synthesis. These application notes provide detailed protocols for the antiviral screening of this compound using industry-standard HCV replicon assays and cytotoxicity assessments.
Data Presentation
Antiviral Activity
| Compound | HCV Genotype | EC50 (nM) | Cell Line | Assay Type |
| BMS-791325 | Genotype 1a | 3 | Huh-7 | Subgenomic Replicon |
| BMS-791325 | Genotype 1b | 7 | Huh-7 | Subgenomic Replicon |
Data for BMS-791325 is provided as a surrogate to indicate the typical potency of this class of inhibitors.[1]
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated in several human liver-derived cell lines. The 50% cytotoxic concentration (CC50) is a critical parameter for determining the therapeutic index of an antiviral compound (CC50/EC50).
| Compound | Cell Line | CC50 (µM) |
| This compound | Huh-7 | 60 |
| This compound | HepG2 | >12.5 |
| This compound | Primary Human Hepatocytes | >50 |
[2]
Signaling Pathway
The following diagram illustrates the Hepatitis C Virus (HCV) replication cycle and the specific step inhibited by this compound.
Caption: Mechanism of action of this compound in the HCV replication cycle.
Experimental Workflow
The following diagram outlines the general workflow for screening antiviral compounds like this compound using a cell-based HCV replicon assay.
Caption: Workflow for antiviral screening of this compound.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound using a stable HCV subgenomic replicon cell line that expresses a reporter gene (e.g., luciferase).
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Include a "vehicle control" (DMSO only) and a "no-treatment control".
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding a volume of reagent equal to the culture medium volume to each well.
-
Mix the contents by gentle shaking for 2-5 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a positive control or background (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is designed to be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or the same replicon-containing cell line used in the antiviral assay)
-
Complete DMEM
-
This compound
-
DMSO, cell culture grade
-
96-well or 384-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells into opaque-walled 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare and add the serial dilutions of this compound to the cells as described in Protocol 1, Step 2.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (48 to 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (representing 100% cell viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Conclusion
This compound is a specific and potent inhibitor of the HCV NS5B polymerase. The provided protocols offer a robust framework for evaluating its antiviral efficacy and cytotoxicity in a cell-based format. These assays are essential for the preclinical characterization of direct-acting antiviral agents and can be adapted for high-throughput screening campaigns. A careful determination of both EC50 and CC50 values is crucial for assessing the therapeutic potential of this compound and other antiviral candidates.
References
Application Notes and Protocols for BMS-929075 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is a potent, orally bioavailable allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B replicase.[1] It targets the palm site of the RNA-dependent RNA polymerase, a crucial enzyme for viral replication. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its mechanism of action, key in vitro and in vivo experimental designs, and relevant protocols.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. By binding to an allosteric site in the palm domain of the enzyme, it induces a conformational change that ultimately blocks the initiation of RNA synthesis, thereby inhibiting viral replication.
Quantitative Data Summary
The following tables summarize the in vitro potency and cytotoxicity profile of this compound.
Table 1: In Vitro Anti-HCV Activity of this compound
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1a | Huh-7 | 1.9 |
| 1b | Huh-7 | 1.9 |
| 2a | Huh-7 | >100 |
| 3a | Huh-7 | 2.5 |
| 4a | Huh-7 | 1.2 |
| 5a | Huh-7 | 1.1 |
| 6a | Huh-7 | 3.6 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| Huh-7 | 60 |
| HepG2 | >12.5 |
| Primary Human Hepatocytes | >50 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |
| T1/2 (h) | 2.1 | 3.3 |
| Cmax (µM) | 1.5 | 1.2 |
| AUC (µM*h) | 2.9 | 4.2 |
| Bioavailability (%) | - | 48 |
Experimental Protocols
HCV Replicon Assay
This assay is fundamental for determining the anti-HCV potency of this compound in a cell-based system.
Protocol:
-
Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and G418 for selection.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in DMEM.
-
Treatment: After 24 hours of cell seeding, replace the medium with the prepared dilutions of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. The luciferase reporter gene is typically part of the replicon and its activity correlates with the level of HCV RNA replication.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for assessing the off-target cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed Huh-7 or HepG2 cells in 96-well plates at a density of 5,000 cells per well in DMEM with 10% FBS.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the CC50 value.
In Vivo Pharmacokinetic Study in Rats
This study design provides essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 2 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (PO): Administer a single dose of this compound (e.g., 6 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC). Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Clinical Context
This compound was advanced to Phase 1 clinical studies. A multiple ascending dose study in patients infected with Hepatitis C Virus (HCV) was registered under the identifier NCT01529075. The results of this clinical trial have not been publicly posted. The preclinical data presented here provided the foundational evidence for its progression into human trials.
References
Application Notes and Protocols: BMS-929075 and Combination Strategies for HCV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health concern, necessitating the development of potent and effective antiviral therapies. Direct-acting antivirals (DAAs) have revolutionized HCV treatment by targeting specific viral proteins essential for replication. BMS-929075 is a potent, orally active, allosteric inhibitor that targets the palm site of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral genome replication. While the clinical development of this compound was discontinued, its mechanism of action and the broader strategy of combining different classes of HCV inhibitors remain highly relevant for ongoing antiviral research and drug development.
These application notes provide an overview of this compound, its mechanism of action, and detail protocols for evaluating its antiviral activity in combination with other HCV inhibitors using in vitro replicon assays. A case study of a clinically successful triple-combination therapy involving a BMS NS5B inhibitor is presented to illustrate the power of combination strategies.
Mechanism of Action: this compound
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators during RNA synthesis, this compound binds to an allosteric site on the enzyme, specifically the palm region. This binding induces a conformational change in the NS5B polymerase, rendering it inactive and thereby inhibiting viral RNA replication.
Combination Therapy: A Cornerstone of HCV Treatment
The high mutation rate of HCV can lead to the rapid emergence of drug-resistant variants. To overcome this, combination therapy using DAAs with different mechanisms of action is the standard of care. This approach enhances antiviral efficacy, broadens the spectrum of activity against different HCV genotypes, and reduces the likelihood of treatment failure due to resistance.
A common and effective combination strategy involves targeting three distinct viral proteins:
-
NS3/4A Protease: This enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins.
-
NS5A Protein: A multifunctional protein involved in viral replication, assembly, and modulation of host cell pathways.
-
NS5B Polymerase: The RNA-dependent RNA polymerase that synthesizes new viral RNA genomes.
Case Study: A Triple-DAA Regimen for HCV Genotype 1
While specific in vitro combination data for this compound is not publicly available, a Phase II clinical trial of a similar triple-DAA regimen developed by Bristol-Myers Squibb demonstrated high efficacy. This regimen included:
-
Daclatasvir: An NS5A inhibitor.
-
Asunaprevir: An NS3 protease inhibitor.
-
BMS-791325: A non-nucleoside NS5B polymerase inhibitor.
In treatment-naïve patients with HCV genotype 1, this all-oral, interferon- and ribavirin-free combination therapy achieved a 94% sustained virologic response 12 weeks after the end of treatment (SVR12) . This high success rate underscores the potential of combining inhibitors that target different key components of the HCV replication machinery.
In Vitro Antiviral Activity of Individual Components
The following table summarizes the in vitro 50% effective concentration (EC50) values for the individual components of the triple-DAA regimen against HCV replicons in cell culture.
| Compound | Target | HCV Genotype | EC50 (nM) |
| Daclatasvir | NS5A | Genotype 1a | 0.05 |
| Genotype 1b | 0.009 | ||
| Genotype 3a | 0.12 - 0.87 | ||
| Asunaprevir | NS3 Protease | Genotype 1a | 1.2 - 4.0 |
| Genotype 1b | 1.0 - 4.0 | ||
| BMS-791325 | NS5B Polymerase | Genotype 1a | 3 |
| (NNI) | Genotype 1b | 6 |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (Luciferase-Based)
This protocol describes a method for determining the in vitro antiviral activity of compounds using a luciferase-based HCV replicon assay.
1. Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO).
-
96-well or 384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed the HCV replicon cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the end of the assay (typically 3-4 days).
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the diluted compounds to the cell plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤0.5%). Include a no-drug (DMSO only) control and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Data Acquisition: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal in the compound-treated wells to the no-drug control wells.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value, the concentration of the compound that inhibits HCV replication by 50%, using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Combination Drug Synergy Analysis
This protocol outlines a method to assess the interaction between two or more antiviral compounds.
1. Materials:
-
Same materials as in Protocol 1.
-
Two or more test compounds.
2. Procedure:
-
Assay Setup: Perform the HCV replicon assay as described in Protocol 1, but with a matrix of concentrations for the combination of drugs. For a two-drug combination, this would involve serial dilutions of Drug A along the x-axis of the plate and serial dilutions of Drug B along the y-axis.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug combination.
-
Analyze the data using a synergy model such as the MacSynergy II or CalcuSyn software. These programs calculate synergy scores (or combination indices) that quantify the interaction between the drugs.
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
-
Visualizations
Caption: HCV replication cycle and the targets of different classes of direct-acting antivirals.
Caption: Experimental workflow for evaluating the in vitro efficacy of HCV inhibitor combinations.
Application Notes and Protocols for the Quantification of BMS-929075
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-929075 is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. As with any novel therapeutic agent, the development of robust and reliable analytical methods for its quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and representative protocols for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is presented as a template that can be adapted and validated for specific research needs.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and versatility.[1] This technique allows for the precise measurement of low concentrations of analytes in complex biological fluids.[1]
Experimental Protocols
This section details a representative UPLC-MS/MS method for the quantification of this compound in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
UPLC-MS/MS System and Conditions
The following are representative instrumental parameters. Optimization will be required for specific instrumentation.
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr Collision Gas: Argon
MRM Transitions (Hypothetical for this compound):
-
This compound: Precursor Ion (Q1) > Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)
(Note: The specific MRM transitions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer.)
Data Presentation
The following tables summarize the expected quantitative performance of a validated UPLC-MS/MS method for this compound. The data presented here is representative and based on typical performance characteristics for similar small molecule bioanalytical methods.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Linearity (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
| Internal Standard | > 85 | 90 - 110 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow
Caption: Overview of the bioanalytical workflow for this compound.
Logical Relationship
Caption: Key parameters for a validated bioanalytical method.
References
Troubleshooting & Optimization
BMS-929075 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-929075. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral RNA genome. By binding to an allosteric site on the NS5B polymerase, this compound is believed to induce a conformational change that inhibits the enzyme's catalytic activity, thereby preventing viral replication.
Q2: What are the basic chemical properties of this compound?
While detailed experimental data on the physicochemical properties of this compound are not extensively published, the following information has been compiled from available resources.
| Property | Value |
| Molecular Formula | C₃₁H₂₄F₂N₄O₃ |
| Molecular Weight | 538.55 g/mol |
| Appearance | Typically a solid powder. |
| Storage Temperature | Recommended at -20°C.[1] |
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound powder. What solvents are recommended?
For non-nucleoside inhibitors like this compound, which are often hydrophobic, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions. Due to the lack of specific public data for this compound, a starting concentration of 10 mM in 100% DMSO is a reasonable approach. For cell-based assays, further dilution in aqueous media is necessary, but care must be taken to avoid precipitation.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Ensure DMSO is anhydrous to prevent hydrolysis of the compound. Warm gently (to no more than 37°C) and vortex to aid dissolution. |
| Ethanol | Lower solubility expected | May be suitable for some applications, but lower concentrations should be trialed first. |
| Water | Very low to negligible | Direct dissolution in aqueous buffers is not recommended. |
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your assay.
-
Increase Serum Concentration: If your cell culture media contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 10% to 20%) can help solubilize the compound through protein binding.
-
Use a Surfactant: A very low concentration of a non-ionic surfactant, such as Pluronic F-68 (at ≤0.1%) or Tween® 80 (at ≤0.05%), can be added to the final medium to improve solubility. However, it is crucial to run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
Troubleshooting Guide: Stability Issues
Q5: How should I store the this compound powder and my stock solutions to ensure stability?
Proper storage is critical to maintaining the integrity of this compound.
Storage Recommendations:
| Form | Recommended Storage | Rationale |
| Solid Powder | -20°C in a tightly sealed container, protected from light and moisture. | Minimizes degradation from temperature, light, and hydrolysis. |
| DMSO Stock Solution | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation. Protect from light. |
Q6: I am concerned about the stability of this compound in my multi-day experiment. What should I be aware of?
The stability of this compound in aqueous media over extended periods at 37°C is not well-documented. For multi-day experiments, consider the following:
-
Medium Changes: If possible, refresh the cell culture medium with freshly diluted this compound every 24-48 hours to ensure a consistent concentration of the active compound.
-
Stability Testing: If the experimental design does not permit frequent media changes, it is advisable to perform a preliminary stability test. Prepare the compound in your experimental medium, incubate it under the same conditions (37°C, 5% CO₂), and measure its concentration or activity at different time points.
Experimental Protocols & Visualizations
Experimental Workflow: Preparing this compound for In Vitro Assays
The following workflow outlines the recommended steps for preparing this compound for a typical cell-based assay.
Signaling Pathway: Inhibition of HCV Replication
This compound targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The diagram below illustrates the simplified mechanism of action.
References
Technical Support Center: Optimizing BMS-929075 Concentration in Cell Culture
Welcome to the technical support center for BMS-929075. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active allosteric inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. It binds to a palm site of the NS5B protein, which is crucial for the replication of the viral RNA genome. By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting viral replication.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific HCV genotype being studied. Based on available data, a good starting point for dose-response experiments is a range from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxic concentration 50 (CC50) in your chosen cell line to identify a therapeutic window where the compound is effective against HCV replication with minimal impact on cell viability.
Q4: Which cell lines are suitable for testing this compound?
A4: The most common cell lines used for HCV research and testing of NS5B inhibitors are human hepatoma cell lines that support HCV replication. These include Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7.5.1), as well as HepG2 cells. These cells are often used in conjunction with HCV replicon systems.
Q5: What is an HCV replicon system and why is it used?
A5: An HCV replicon system is a powerful tool for studying viral replication in a controlled cell culture environment. It consists of an HCV RNA molecule that can replicate autonomously within a host cell, but it lacks the structural proteins necessary to produce infectious virus particles. This makes it a safer alternative for studying the viral life cycle and for screening antiviral compounds like this compound. Replicon systems often contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between wells. | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. Edge effects in the culture plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent cell number per well.2. Use calibrated pipettes and fresh tips for each dilution. Mix thoroughly.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| No significant inhibition of HCV replication observed. | 1. The concentration of this compound is too low.2. The HCV genotype is resistant to the inhibitor.3. The compound has degraded.4. Issues with the replicon assay itself. | 1. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity.2. This compound has shown reduced activity against certain genotypes. Confirm the genotype of your replicon.3. Prepare fresh stock solutions of this compound in DMSO and store them appropriately (aliquoted at -20°C or -80°C).4. Verify the integrity and replication competence of your replicon cells using a positive control inhibitor. |
| Significant cytotoxicity observed at expected effective concentrations. | 1. The cell line is particularly sensitive to this compound.2. The solvent (e.g., DMSO) concentration is too high.3. The compound has precipitated out of solution. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 and establish a non-toxic working concentration range.2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with DMSO only) in your experiments.3. Visually inspect the culture wells for any signs of precipitation. If observed, prepare fresh dilutions and ensure the compound is fully dissolved at each step. |
| Development of resistance to this compound over time. | 1. Emergence of resistant viral variants due to the high mutation rate of HCV polymerase. | 1. This is a known phenomenon with antiviral drugs. To confirm resistance, sequence the NS5B region of the replicon RNA from treated cells to identify potential resistance-associated substitutions. Consider using this compound in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action. |
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Description |
| Huh-7 | 60 | Human Hepatoma Cell Line |
| HepG2 | >12.5 | Human Hepatoma Cell Line |
| Primary Human Hepatocytes | >50 | Primary Liver Cells |
This data is compiled from publicly available literature and should be used as a reference. It is recommended to determine the CC50 in your specific cell line and under your experimental conditions.
Table 2: Antiviral Activity of a Related NS5B Inhibitor (BMS-791325) against HCV Genotypes
| HCV Genotype | EC50 (nM) |
| 1a | 3 |
| 1b | 7 |
This data is for a structurally related compound and suggests the expected low nanomolar potency of this class of inhibitors. It is crucial to determine the EC50 of this compound for the specific HCV genotype you are studying.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) using an MTT Assay
-
Cell Seeding: Seed your chosen cell line (e.g., Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test for cytotoxicity would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: HCV Replicon Assay for Antiviral Activity (EC50) using a Luciferase Reporter
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in a 96-well plate at a density of 8,000-12,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test for antiviral activity would be from 0.01 nM to 1000 nM. Include a vehicle control and a no-treatment control.
-
Cell Treatment: Add 100 µL of the medium containing the different concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Transfer the cell lysate to a white-walled, opaque 96-well plate.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of HCV replication inhibition for each concentration relative to the no-treatment control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for determining the CC50 and EC50 of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Overcoming BMS-929075 Cytotoxicity in Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in managing and overcoming cytotoxicity associated with BMS-929075 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent, orally active allosteric inhibitor of the hepatitis C virus (HCV) NS5B replicase palm site. It is designed to block viral RNA replication, a critical step in the HCV life cycle.
Q2: Is cytotoxicity an expected side effect of this compound?
A2: Yes, in vitro studies have shown that this compound can exhibit cytotoxicity in various cell lines. The degree of cytotoxicity can be dependent on the cell type, concentration of the compound, and the duration of exposure.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While the precise mechanism of cytotoxicity for this compound is not fully elucidated in publicly available literature, related compounds and other antiviral agents can induce cell death through pathways such as apoptosis. This can involve the activation of caspases, a family of proteases that play a key role in programmed cell death. Another potential, though less directly implicated for non-nucleoside inhibitors, is off-target effects on cellular kinases or mitochondrial functions.
Q4: How can I determine if the observed cell death in my experiment is due to this compound?
A4: To confirm that this compound is the cause of cytotoxicity, you should perform a dose-response experiment and include proper controls. This includes a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental wells. A significant decrease in cell viability in the this compound-treated wells compared to the vehicle control would indicate compound-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed at the desired effective concentration.
Possible Cause 1: Suboptimal Compound Concentration and Incubation Time
-
Solution: Optimize the concentration and exposure time of this compound. It is possible to find a therapeutic window where the compound is effective against its target with minimal cytotoxicity.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) with a broad range of this compound concentrations to determine the optimal balance between efficacy and cytotoxicity for your specific cell line.
-
Possible Cause 2: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
-
Recommendation: Typically, the final concentration of DMSO in cell culture should be kept below 0.5%. Run a vehicle-only control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability.
-
Possible Cause 3: High Cell Seeding Density
-
Solution: The density at which cells are seeded can influence their susceptibility to cytotoxic agents.
-
Recommendation: Optimize cell seeding density. Highly confluent cells may be less susceptible to drug-induced toxicity. Standardize the cell number used in all experiments to ensure reproducibility.
-
Problem 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in Cell Health and Passage Number
-
Solution: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for your experiments.
-
Recommendation: Avoid using cells that are over-confluent or have been passaged too many times, as this can alter their sensitivity to cytotoxic compounds. Regularly check for mycoplasma contamination.
-
Possible Cause 2: Compound Instability
-
Solution: Ensure the stability of this compound in your culture medium over the course of the experiment.
-
Recommendation: Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 3: Serum Concentration Fluctuations
-
Solution: The concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of a compound.
-
Recommendation: Maintain a consistent serum concentration across all experiments. If cytotoxicity is a persistent issue, consider testing different serum concentrations, as serum proteins can sometimes bind to and sequester the compound, reducing its effective concentration.
-
Problem 3: Suspected Apoptosis as the Mechanism of Cell Death.
Possible Cause: Activation of Caspase-Mediated Apoptosis
-
Solution: Investigate the involvement of caspases in this compound-induced cytotoxicity.
-
Recommendation: Co-incubate the cells with a pan-caspase inhibitor, such as Z-VAD-FMK, along with this compound. A significant rescue of cell viability in the presence of the caspase inhibitor would suggest that this compound induces apoptosis. Further characterization can be done using assays to detect specific activated caspases (e.g., caspase-3, caspase-9).
-
Problem 4: Suspected Off-Target Effects or Oxidative Stress.
Possible Cause: Interaction with Cellular Kinases or Induction of Reactive Oxygen Species (ROS)
-
Solution: Explore the possibility of off-target effects or oxidative stress as contributors to cytotoxicity.
-
Recommendation:
-
To investigate the role of oxidative stress, co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC), and this compound. An increase in cell viability with the addition of NAC would indicate the involvement of ROS in the cytotoxic mechanism.
-
Data Presentation
Table 1: Summary of Reported in Vitro Cytotoxicity (CC50) of this compound
| Cell Line | Description | CC50 (µM) |
| Huh-7 | Human Hepatocellular Carcinoma | 60 |
| HepG2 | Human Hepatocellular Carcinoma | >12.5 |
| Primary Human Hepatocytes | Normal Human Liver Cells | >50 |
Note: The provided CC50 values are based on available data and should be used as a reference. It is highly recommended that researchers determine the CC50 of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the existing medium and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Co-incubation with a Pan-Caspase Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and a vehicle control.
-
Analysis: Assess cell viability using the MTT assay or another suitable method. A significant increase in viability in the co-treated wells compared to the this compound-only wells suggests apoptosis is a major contributor to cytotoxicity.
Protocol 3: Co-incubation with an Antioxidant
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells (with the antioxidant still present).
-
Controls: Include wells with this compound alone, the antioxidant alone, and a vehicle control.
-
Analysis: Measure cell viability. A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential caspase-mediated apoptosis pathway induced by this compound.
Caption: General experimental workflow for determining CC50.
BMS-929075 Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for BMS-929075, a potent, orally active inhibitor of the Hepatitis C Virus (HCV) NS5B replicase. While the clinical development of this compound was discontinued after Phase 1 trials, understanding its potential off-target profile remains crucial for researchers utilizing it as a chemical probe or for those studying similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the palm site of the HCV NS5B RNA-dependent RNA polymerase, where it acts as an allosteric inhibitor.
Q2: Is there any publicly available data on the off-target effects of this compound from clinical trials?
A2: No, detailed results, including a comprehensive list of adverse events from the Phase 1 clinical trial (NCT01525212), have not been made publicly available. The development of the compound was discontinued, and as a result, extensive clinical safety data is limited.
Q3: What are the known in vitro off-target effects of this compound?
A3: Publicly available data on a broad off-target profile, such as kinase selectivity panel screening, is not available. However, cytotoxicity has been observed in several cell lines.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound in various human cell lines.
| Cell Line | Cell Type | CC50 (µM) | Reference |
| Huh-7 | Human Hepatoma | 60 | [1] |
| HepG2 | Human Hepatoma | >12.5 | [1] |
| Primary Human Hepatocytes | Primary Liver Cells | >50 | [1] |
Troubleshooting Guide: Investigating Unexpected Experimental Results
Researchers observing unexpected phenotypes or data discrepancies in their experiments with this compound can use this guide to troubleshoot potential off-target effects.
Issue 1: Unexpected Cell Viability/Toxicity in Your Cell Line
-
Possible Cause: The cytotoxic effects of this compound may vary between different cell lines due to differential expression of off-target proteins or varying metabolic activities.
-
Troubleshooting Steps:
-
Determine the CC50 in your specific cell line: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare your working concentration to the CC50: Ensure your experimental concentration is significantly lower than the cytotoxic concentration to minimize off-target toxicity.
-
Use appropriate controls: Include a vehicle-only control and a positive control for cytotoxicity in your experiments.
-
Issue 2: Unexplained Changes in a Signaling Pathway
-
Possible Cause: this compound may be interacting with one or more kinases or other signaling proteins, leading to the observed changes.
-
Troubleshooting Steps:
-
Perform a broad kinase screen: If resources permit, subject this compound to a commercial kinase selectivity panel to identify potential off-target kinases.
-
Utilize computational prediction tools: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.
-
Western Blot Analysis: Probe for the activation/inhibition of key proteins in pathways suspected to be affected.
-
Experimental Protocols
1. Determination of Cytotoxicity (CC50) using MTT Assay
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
2. Kinase Selectivity Profiling (General Workflow)
-
Methodology:
-
Select a commercial kinase screening service that offers a broad panel of purified kinases.
-
Provide the service with a sample of this compound at a specified concentration (e.g., 1 µM).
-
The service will perform in vitro kinase activity assays in the presence of this compound.
-
The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.
-
Follow-up with IC50 determination for any significant "hits" to quantify the potency of off-target inhibition.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. potential off-target pathways.
References
Technical Support Center: BMS-929075 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of BMS-929075, a potent allosteric inhibitor of the HCV NS5B replicase. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the improved synthesis of this compound?
The improved, large-scale synthesis of this compound has a reported overall yield of 30%.[1] This is a significant improvement over the initial discovery route, which had an overall yield of 2.5%.[1]
Q2: What are the key strategic advantages of the developed multigram synthesis?
The key advantages include:
-
A regioselective lithiation and copper-mediated alkylation to construct a key intermediate.[1][2]
-
A chromatography-free, "telescoped" process for the formation of the highly functionalized benzofuran core.[1][2]
-
Avoidance of chromatographic purification for all intermediates, making the process more scalable and efficient.[1]
Q3: What is the final purity of this compound produced by this method?
The process is reported to deliver high-quality this compound, suitable for preclinical toxicology studies.[1][2] While specific purity percentages are not detailed in the primary literature, the avoidance of chromatography and the successful use in demanding studies imply a high degree of purity.
Troubleshooting Guides by Synthesis Stage
The synthesis of this compound can be broken down into three main stages. Below are troubleshooting guides for each stage.
Stage 1: Synthesis of 2-(3-bromo-2-fluoro-6-methoxyphenyl)acetic acid
This stage involves the regioselective lithiation of 1-bromo-2-fluoro-4-methoxybenzene followed by a copper-mediated, one-pot reaction with ethyl 2-bromoacetate.
Experimental Protocol:
A detailed experimental protocol for this stage is not provided in the primary literature. However, a general procedure would involve the slow addition of an organolithium reagent (e.g., n-butyllithium) to a cooled solution of 1-bromo-2-fluoro-4-methoxybenzene in an ethereal solvent like THF. This would be followed by the addition of a copper(I) salt and then ethyl 2-bromoacetate.
Troubleshooting:
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete lithiation. 2. Formation of undesired regioisomers. 3. Poor reactivity in the copper-mediated alkylation. | 1. Ensure anhydrous conditions and use freshly titrated organolithium reagent. Consider a slight excess of the organolithium reagent. 2. Maintain a low temperature during lithiation (-78 °C is common) to ensure kinetic control and high regioselectivity. 3. The rate of addition of the lithiated species to the copper salt and the subsequent addition of the electrophile can be critical. A slow, controlled addition is often necessary. |
| Presence of multiple aromatic impurities | 1. Scrambling of the lithium position due to temperature fluctuations. 2. Side reactions of the organolithium species with the solvent or other electrophiles. | 1. Strict temperature control is crucial. Ensure the reaction is maintained at the optimal low temperature throughout the lithiation and subsequent reaction. 2. Use a dry, non-reactive solvent. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficulty in isolating the product | The product is an acid, which may complicate extraction. | Utilize standard acid-base extraction techniques. After the reaction, quench with an aqueous acid solution. Extract the product into an organic solvent. The organic layer can then be washed with brine and dried. |
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-bromo-2-fluoro-4-methoxybenzene | [1][2] |
| Key Reagents | Organolithium reagent, Copper(I) salt, Ethyl 2-bromoacetate | [1][2] |
| Reported Yield | Not specified for this step |
Stage 2: Formation of the Benzofuran Core
This stage involves a multi-step, telescoped process starting from the product of Stage 1 to form the key intermediate, 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide. This process includes acylation, concomitant demethylation and Boc deprotection using BBr₃, and an acid-catalyzed cyclization.
Experimental Protocol:
The Boc-protected 2-(3-bromo-2-fluoro-6-methoxyphenyl)-N-methylacetamide is treated with a solution of boron tribromide (BBr₃) in dichloromethane at 0 °C. The temperature is carefully maintained below 10 °C during the addition. This is followed by an acid-catalyzed cyclization to form the benzofuran ring.
Troubleshooting:
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete demethylation/Boc deprotection | 1. Insufficient BBr₃. 2. Reaction temperature too low. | 1. While the literature suggests BBr₃ can be used in sub-stoichiometric amounts for simple ethers, for a complex substrate, a stoichiometric or slight excess may be necessary.[1] 2. While the initial addition is at 0 °C, the reaction may need to be warmed to room temperature to ensure completion. Monitor the reaction by TLC or LC-MS. |
| Formation of brominated side products | Excess BBr₃ or prolonged reaction times can lead to bromination of the aromatic ring. | Use the minimum effective amount of BBr₃ and monitor the reaction closely to avoid over-reaction. |
| Low yield in the cyclization step | 1. Incomplete formation of the keto phenol intermediate. 2. Unfavorable reaction conditions for the acid-catalyzed cyclization. | 1. Ensure the demethylation and deprotection step goes to completion before attempting the cyclization. 2. The choice of acid and solvent for the cyclization is critical. If the reaction is sluggish, a stronger acid or a higher reaction temperature may be required. |
| Purification challenges | The "telescoped" process is designed to be chromatography-free, so impurities can be carried through. | Careful control of reaction conditions at each step is paramount. If significant impurities are present, a crystallization or trituration step may need to be introduced to purify the benzofuran intermediate. |
Quantitative Data:
| Parameter | Value | Reference |
| Key Reagent | Boron tribromide (BBr₃) | [1][2] |
| Process Type | Chromatography-free, telescoped | [1][2] |
| Reported Yield | Not specified for this multi-step sequence |
Stage 3: Final Assembly of this compound
This final stage involves a Suzuki coupling reaction to introduce the substituted phenyl ring, followed by an amide coupling to complete the molecule.
Experimental Protocol:
A Suzuki coupling is performed between the bromo benzofuran intermediate and a suitable boronic acid or ester. This is followed by hydrolysis of the ester (if present) and a final amide bond formation with 1-(pyrimidin-2-yl)cyclopropan-1-amine.
Troubleshooting:
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Decomposition of the boronic acid/ester. | 1. Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere. 2. The choice of base and solvent system is crucial for Suzuki couplings. A screen of different conditions (e.g., various palladium catalysts, ligands, bases, and solvents) may be necessary to optimize the reaction. 3. Boronic acids can be prone to decomposition. Use a freshly prepared or high-purity reagent. |
| Formation of homocoupling byproducts | Side reaction of the boronic acid/ester with itself. | This is a common side reaction in Suzuki couplings. Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can minimize this. |
| Incomplete amide coupling | 1. Inefficient coupling reagent. 2. Steric hindrance around the reacting centers. | 1. A variety of amide coupling reagents are available (e.g., HATU, HOBt/EDC). If one is not effective, another should be tried. 2. For sterically hindered couplings, a more reactive coupling agent or higher reaction temperatures may be necessary. |
| Difficult final purification | The final product may contain residual palladium or other reagents from the previous steps. | Purification of the final API is critical. This may involve crystallization from a suitable solvent system to remove impurities. Techniques like charcoal treatment can be used to remove residual palladium. |
Quantitative Data:
| Parameter | Value | Reference |
| Key Reactions | Suzuki coupling, Amide bond formation | [1][2] |
| Overall Yield (from 1-bromo-2-fluoro-4-methoxybenzene) | 30% | [1] |
| Amount Prepared | 110 g | [1][2] |
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
Caption: Mechanism of action of this compound.
References
How to improve BMS-929075 bioavailability in animal models
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the bioavailability of BMS-929075 in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: this compound, an investigational allosteric inhibitor of the HCV NS5B replicase, has demonstrated good oral bioavailability in preclinical studies. In male Sprague-Dawley rats, the oral bioavailability has been reported to be 48%[1]. This level of bioavailability is generally considered moderate to good for a preclinical drug candidate and may not necessarily require significant enhancement for many research applications.
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: Pharmacokinetic studies in male Sprague-Dawley rats have been conducted. The key parameters are summarized in the table below[1].
| Parameter | Value | Units |
| Intravenous (IV) Administration | ||
| Dose | 2 | mg/kg |
| Clearance (CL) | 20 | mL/min/kg |
| Volume of Distribution (Vdss) | 1.8 | L/kg |
| Half-life (t½) | 1.4 | h |
| Oral (PO) Administration | ||
| Dose | 6 | mg/kg |
| Cmax | 0.8 | µM |
| Tmax | 1.0 | h |
| AUC | 7.9 | µM*h |
| Oral Bioavailability (F) | 48 | % |
Q3: Were there any specific challenges related to bioavailability during the development of the chemical series to which this compound belongs?
A3: Yes, in the broader series of benzofuran-derived HCV NS5B inhibitors from which this compound emerged, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporter-mediated efflux was a significant issue. For these compounds, which had high molecular weights and polar surface areas, overcoming this efflux to improve membrane permeability was a key challenge. The optimization strategy involved modifying physicochemical properties to enhance intrinsic membrane permeability[2]. The successful development of compounds like this compound with good oral bioavailability suggests these efflux-related issues were successfully addressed.
Q4: My derivative of this compound shows low oral bioavailability. What general strategies can I consider to improve it?
A4: If you are working with a novel analog of this compound and are encountering low bioavailability, several factors could be at play. A systematic approach to identify and address the root cause is recommended. The following are general strategies for bioavailability enhancement:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate of poorly soluble compounds[3][4][5].
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed in a polymer matrix, can significantly enhance solubility and dissolution. Spray drying is a common technique for this[3][4].
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption in the gastrointestinal tract[4][6].
-
Solubilizing Excipients: The use of co-solvents, surfactants, and complexing agents like cyclodextrins can improve the solubility of the drug in the formulation[4].
-
-
Chemical Modification:
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome issues with permeability or to bypass first-pass metabolism.
-
-
Route of Administration:
-
If oral bioavailability remains a challenge, consider alternative routes of administration for preclinical studies, such as intravenous, intraperitoneal, or subcutaneous injection, to ensure adequate systemic exposure for efficacy and toxicology studies.
-
Troubleshooting Low Bioavailability
If you are experiencing unexpectedly low bioavailability with a compound from the same class as this compound, the following workflow can help you troubleshoot the issue.
Caption: A workflow for troubleshooting low oral bioavailability.
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
This protocol provides a general methodology for determining the oral bioavailability of a test compound in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 6 mg/kg).
-
N = 3-5 rats per group.
-
-
Formulation:
-
IV Formulation: The compound should be dissolved in a suitable vehicle for intravenous injection (e.g., a mixture of saline, ethanol, and PEG400).
-
PO Formulation: The compound can be formulated as a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., ~100 µL) from the tail vein or another appropriate site at multiple time points post-dose.
-
Example time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Clearance (CL).
-
Volume of distribution at steady state (Vdss).
-
Half-life (t½).
-
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
-
Factors Influencing Oral Bioavailability
The oral bioavailability of a drug is a complex interplay of various factors related to the drug itself, its formulation, and the physiological environment of the gastrointestinal tract.
Caption: Key factors that determine the oral bioavailability of a drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
Preventing degradation of BMS-929075 in solution
This technical support center provides guidance on preventing the degradation of BMS-929075 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes benzofuran, carboxamide, and multiple aromatic heterocyclic moieties, the primary factors that could potentially cause degradation are:
-
Hydrolysis: The two carboxamide functional groups in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] This would lead to the cleavage of the amide bond, forming a carboxylic acid and an amine.
-
Oxidation: As with many complex organic molecules, this compound may be prone to oxidation.[2] The electron-rich aromatic and heterocyclic rings could be susceptible to oxidative degradation, which can be initiated by exposure to air (autoxidation), peroxides present as impurities in solvents, or light.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aromatic and heterocyclic compounds, leading to degradation.
-
pH: The stability of this compound in solution is likely to be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue for poorly water-soluble compounds. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically <1%).
-
Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or dimethylacetamide (DMA) to prepare the stock solution, although their compatibility with your experimental system must be verified.
-
Utilize excipients: The use of certain excipients can enhance the solubility of poorly soluble drugs.[3][4][5][6][7] These include:
-
Surfactants: Such as Tween® 20 or sodium lauryl sulfate (SLS).
-
Cyclodextrins: Such as β-cyclodextrin, which can form inclusion complexes with the drug molecule.
-
-
pH adjustment: The solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.
Troubleshooting Guides
Issue 1: Loss of compound activity over time in an aqueous experimental buffer.
Possible Cause: Degradation of this compound in the aqueous buffer.
Troubleshooting Steps:
-
pH and Buffer Selection:
-
Evaluate the stability of this compound in different buffers and at various pH values (e.g., pH 5, 6, 7.4, and 8).
-
Prepare fresh solutions for each experiment.
-
-
Minimize Exposure to Light:
-
Conduct experiments under low-light conditions or use amber-colored labware.
-
-
De-gas Buffers:
-
Before use, de-gas aqueous buffers to remove dissolved oxygen and minimize oxidation.
-
-
Include Antioxidants:
-
If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the buffer, ensuring it does not interfere with the experiment.
-
-
Perform a Stability Study:
-
Conduct a short-term stability study of this compound in your experimental buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use LC-MS to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu may suggest oxidation, while a mass increase of 18 amu could indicate hydrolysis).
-
-
Conduct Forced Degradation Studies:
-
Optimize HPLC Method:
-
Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation: Before HPLC analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Heat | 24 | 60 | ||
| UV Light | 24 | Room Temp |
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or Mass Spectrometry (MS) for identification of degradants.
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. senpharma.vn [senpharma.vn]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in BMS-929075 assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-929075. The information is designed to address common sources of variability in assay results and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] It binds to the palm site of the enzyme, preventing the conformational changes necessary for RNA synthesis and thus inhibiting viral replication.
Q2: What are the primary assays used to evaluate the efficacy of this compound?
The primary assays for evaluating this compound are the HCV replicon assay and the cytotoxicity assay. The HCV replicon assay measures the compound's ability to inhibit viral RNA replication in a cell-based system. The cytotoxicity assay is crucial for determining the compound's toxic effect on host cells and establishing a therapeutic window.[2]
Q3: What are typical EC50 and CC50 values for this compound?
The half-maximal effective concentration (EC50) for this compound can vary depending on the HCV genotype and the specific replicon system used. Similarly, the half-maximal cytotoxic concentration (CC50) can differ between cell lines. It is essential to determine these values empirically under your specific experimental conditions.
Troubleshooting Guides
HCV Replicon Assay Variability
High variability in HCV replicon assays is a common issue that can obscure the true effect of the inhibitor. Below are common causes and troubleshooting steps.
Problem: High Well-to-Well Variability in Luciferase Signal
| Potential Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| "Edge Effects" | To minimize evaporation from outer wells, which can concentrate media components and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
| Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques, especially during serial dilutions of the compound and addition of reagents. |
| Cell Health | Use cells from a consistent, low-passage number. Ensure cells are in the exponential growth phase at the time of the assay. |
Problem: Low or No Luciferase Signal
| Potential Cause | Troubleshooting Solution |
| Inefficient Replicon Transfection | Optimize transfection parameters (e.g., reagent-to-RNA ratio, cell density). Use a positive control (e.g., a replicon with a known highly adaptive mutation) to verify transfection efficiency. |
| Poor Replicon Replication | Ensure the use of a highly permissive Huh-7 cell line subclone. The replication efficiency of HCV replicons is known to vary significantly between different Huh-7 passages and subclones.[3] |
| Inactive Luciferase Reagent | Check the expiration date and storage conditions of the luciferase assay reagent. Prepare the reagent fresh for each experiment. |
| Incorrect Reading Parameters | Ensure the luminometer settings (e.g., integration time) are appropriate for the expected signal intensity. |
Cytotoxicity Assay Inconsistency
Inconsistent results in cytotoxicity assays can lead to an inaccurate assessment of this compound's therapeutic index.
Problem: Inconsistent CC50 Values Between Experiments
| Potential Cause | Troubleshooting Solution |
| Variable Cell Seeding Density | The initial number of cells can significantly impact the apparent cytotoxicity. Optimize and strictly maintain a consistent seeding density for all experiments. |
| Changes in Cell Health and Passage Number | High-passage cells can exhibit altered sensitivity to cytotoxic compounds. Use cells within a defined, low-passage range for all experiments. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Dissolve the compound in a small amount of DMSO first, then dilute in culture medium. Ensure the final DMSO concentration is consistent across all wells, including controls, and is non-toxic to the cells. |
| Inconsistent Incubation Times | Adhere to a strict, consistent incubation time for all cytotoxicity assays. |
Problem: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Solution |
| Media Interference | Some components in the culture medium can interfere with certain cytotoxicity assay reagents (e.g., MTT, XTT). Include a "media only" blank control to assess background signal. |
| Compound Interference | The compound itself may directly react with the assay reagent. Run a "compound in media" control (without cells) to check for any direct interaction. |
| Contamination | Microbial contamination can affect assay results. Regularly check cell cultures for contamination. |
Experimental Protocols
HCV Luciferase Replicon Assay
This protocol provides a general workflow for assessing the anti-HCV activity of this compound using a luciferase-based replicon assay.
-
Cell Seeding:
-
Culture Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubate for 48-72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control.
-
Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
MTT Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed Huh-7 cells (or another relevant cell line) in a 96-well plate at an optimized density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, including a vehicle control.
-
Incubate for the same duration as the replicon assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the HCV replication cycle.
Caption: Experimental workflow for the HCV luciferase replicon assay.
Caption: Troubleshooting logic for addressing assay variability.
References
Technical Support Center: Enhancing the Potency of BMS-929075
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying BMS-929075, a potent allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, to achieve better potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site within the palm II subdomain of the enzyme.[1] This binding induces a conformational change in the enzyme that is thought to inhibit the initiation of RNA synthesis, thereby preventing viral replication.[2][3] Unlike nucleoside inhibitors, it is not incorporated into the growing RNA chain.
Q2: What are the known limitations of this compound that could be addressed to improve potency?
A2: While a potent inhibitor, areas for potential improvement in molecules like this compound can include enhancing pan-genotypic activity, improving the pharmacokinetic profile, and increasing the barrier to resistance. For benzofuran-based inhibitors, physicochemical properties such as solubility can also be a challenge.[1]
Q3: What general strategies can be employed to modify this compound for improved potency?
A3: Structure-activity relationship (SAR) studies on benzofuran derivatives suggest several strategies:
-
Modification of the C5 position of the benzofuran core: Introducing different aryl groups at this position can lead to interactions with both the palm I and palm II subdomains of NS5B, potentially increasing potency.[1]
-
Alteration of the N-methyl-carboxamide: This group is crucial for interaction with the enzyme. Modifications here should be approached with caution, but subtle changes could optimize binding.
-
Substitution on the pendant phenyl ring: The 4-fluorophenyl group interacts within the allosteric pocket. Exploring other substitutions on this ring could enhance van der Waals or other interactions.
-
Introduction of groups to enhance hydrophobicity or form new hydrogen bonds: This can improve binding affinity.[4]
Q4: Are there any known resistance mutations that affect the potency of this compound and its analogs?
A4: Yes, resistance to allosteric inhibitors of NS5B is a known phenomenon. Mutations in the allosteric binding site can reduce the binding affinity of the inhibitor. For thumb site II inhibitors, which are a different class of allosteric inhibitors, specific mutations can impact potency.[5] When developing more potent analogs, it is crucial to test them against a panel of known resistance mutations to ensure they maintain activity.
Troubleshooting Guide for Potency Optimization
Issue 1: A synthesized analog of this compound shows reduced or no activity in an in vitro polymerase assay.
-
Possible Cause 1: Loss of key interactions. The modification may have disrupted a critical hydrogen bond or steric interaction with the allosteric binding site.
-
Troubleshooting Step: Re-examine the crystal structure of NS5B in complex with a similar inhibitor. Use molecular modeling to predict how your modification alters the binding mode. Ensure that key interactions, such as those with residues in the palm II subdomain, are maintained.[1]
-
-
Possible Cause 2: Poor solubility of the analog. The compound may be precipitating out of the assay buffer, leading to an artificially low apparent activity.
-
Troubleshooting Step: Measure the aqueous solubility of your new analog. If it is low, consider adding a small percentage of DMSO to the assay buffer or modifying the compound to include more polar groups.
-
-
Possible Cause 3: Incorrect assay conditions. The concentration of ATP or the RNA template can affect the apparent IC50 of non-competitive inhibitors.
-
Troubleshooting Step: Review and optimize your in vitro kinase assay protocol. Ensure that the enzyme concentration, substrate concentrations, and incubation times are appropriate.
-
Issue 2: An analog shows good in vitro potency but poor activity in a cell-based replicon assay.
-
Possible Cause 1: Poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Perform a Caco-2 permeability assay to assess the compound's ability to cross intestinal epithelial cells, which can be a surrogate for general cell permeability. Consider modifications that improve the lipophilicity of the compound, within a reasonable range, to enhance passive diffusion.
-
-
Possible Cause 2: Efflux by cellular transporters. The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.
-
Troubleshooting Step: Conduct an efflux assay using cell lines that overexpress these transporters. If efflux is identified as an issue, consider modifications that reduce the compound's recognition by these transporters, such as reducing the number of hydrogen bond donors or acceptors.
-
-
Possible Cause 3: Metabolic instability. The compound may be rapidly metabolized by cellular enzymes, such as cytochrome P450s, leading to a low intracellular concentration of the active compound.
-
Troubleshooting Step: Perform a metabolic stability assay using liver microsomes. If the compound is rapidly metabolized, identify the metabolic "soft spots" and modify the structure to block or slow down this metabolism.
-
Data Presentation
The following table summarizes the activity of selected benzofuran-based HCV NS5B inhibitors.
| Compound | Genotype | EC50 (nM) | Reference |
| HCV-796 | 1b | 16 | [1] |
| This compound | 1a | 10 | [1] |
| This compound | 1b | 4 | [1] |
| This compound | 2a | 15 | [1] |
| This compound | 3a | 22 | [1] |
| MK-8876 | 1a | 3 | [1] |
| MK-8876 | 1b | 1 | [1] |
| MK-8876 | 2a | 8 | [1] |
| MK-8876 | 2b | 6 | [1] |
| MK-8876 | 3a | 13 | [1] |
| MK-8876 | 4a | 3 | [1] |
Experimental Protocols
In Vitro HCV NS5B Polymerase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Compound Dilution: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Enzyme and Template Addition: In a 96-well plate, add the purified recombinant HCV NS5B polymerase and a biotinylated RNA template.
-
Compound Incubation: Add the diluted test compounds to the wells and incubate for 30 minutes at 30°C to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of ribonucleoside triphosphates (rNTPs), including [33P]-GTP.
-
Reaction Incubation: Incubate the plate for 2 hours at 30°C.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA template and any incorporated radiolabeled GTP. After washing, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell-Based HCV Replicon Assay
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include a DMSO control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration of the compound that is toxic to the cells (CC50).
-
Data Analysis: Calculate the percent inhibition of replicon replication for each compound concentration. Determine the EC50 value from the dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) lifecycle in a hepatocyte.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Caption: Logical troubleshooting flow for low potency of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in BMS-929075 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of BMS-929075.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational allosteric inhibitor of the hepatitis C virus (HCV) NS5B replicase.[1][2][3][4] It binds to the palm site of the NS5B polymerase, an essential enzyme for viral RNA replication, thereby preventing viral replication.[1][2][3][4]
Q2: What are the key stages in the synthesis of this compound?
An efficient, scalable synthesis of this compound has been described and involves several key transformations:
-
Copper-mediated one-pot synthesis of 2-(3-bromo-2-fluoro-6-methoxyphenyl)acetic acid.
-
Acylation of a substituted aniline.
-
Concomitant demethylation and Boc deprotection using boron tribromide (BBr3).
-
Acid-catalyzed cyclization to form the benzofuran core.[5]
Q3: What are the potential process-related impurities in the synthesis of this compound?
While specific impurities for the this compound synthesis are not extensively documented in publicly available literature, potential process-related impurities can be inferred from the known reaction steps. These may include starting materials, intermediates, byproducts from side reactions, and reagents.
Q4: How can I identify and quantify impurities in my this compound sample?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for routine purity analysis and quantification of impurities.[6] For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in the Copper-Mediated Cross-Coupling Step
Possible Causes:
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Catalyst deactivation: The copper catalyst can be sensitive to air and moisture.
-
Side reactions: Homocoupling of the starting materials can occur as a side reaction in copper-mediated couplings.
Troubleshooting Steps:
-
Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Use dry solvents and reagents: Ensure all solvents and reagents are anhydrous.
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions.
-
Ligand selection: The choice of ligand in copper-catalyzed reactions can significantly impact yield and selectivity. Consider screening different ligands.
Issue 2: Formation of Multiple Products in the Acylation Step
Possible Causes:
-
Over-acylation: The aniline nitrogen is highly nucleophilic, which can sometimes lead to di-acylation if the reaction conditions are not carefully controlled.
-
Ring acylation: Under certain conditions, Friedel-Crafts acylation of the aromatic ring can compete with N-acylation.[9]
-
Hydrolysis of the acylating agent: The acylating agent may be sensitive to moisture.
Troubleshooting Steps:
-
Control stoichiometry: Use a controlled amount of the acylating agent (typically close to 1 equivalent).
-
Optimize temperature: Run the reaction at a lower temperature to improve selectivity.
-
Use a non-nucleophilic base: Employ a base like pyridine to catalyze the reaction and scavenge the acid byproduct.[10]
-
Protecting groups: If ring acylation is a significant issue, consider protecting the aniline nitrogen before proceeding with other transformations.[11]
Issue 3: Incomplete Demethylation with BBr3
Possible Causes:
-
Insufficient BBr3: Boron tribromide is a strong Lewis acid and can be consumed by other basic functional groups in the molecule.[12]
-
Reaction temperature is too low: While often performed at low temperatures to control reactivity, some less reactive ethers may require higher temperatures for complete cleavage.
-
Moisture contamination: BBr3 reacts vigorously with water, which will quench the reagent.[13]
Troubleshooting Steps:
-
Increase equivalents of BBr3: Stoichiometric or even excess amounts of BBr3 may be necessary.[14]
-
Optimize temperature and reaction time: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
-
Ensure anhydrous conditions: Use freshly distilled solvents and dried glassware.
Issue 4: Formation of Regioisomers during Acid-Catalyzed Cyclization
Possible Causes:
-
Multiple possible cyclization pathways: The substrate may have multiple sites that can undergo electrophilic attack, leading to the formation of different benzofuran regioisomers.[15]
-
Reversibility of the reaction: Under acidic conditions, the cyclization may be reversible, leading to an equilibrium mixture of products.
Troubleshooting Steps:
-
Choice of acid catalyst: Different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) can favor the formation of different regioisomers.
-
Temperature control: The reaction temperature can influence the kinetic versus thermodynamic product distribution.
-
Solvent effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity.
Data Presentation
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Step No. | Reaction Type | Potential Impurity | Potential Source |
| 1 | Copper-mediated cross-coupling | Unreacted starting materials | Incomplete reaction |
| Homocoupling products | Side reaction | ||
| 2 | Acylation | Di-acylated product | Over-acylation |
| Unreacted aniline | Incomplete reaction | ||
| 3 | Demethylation | Partially demethylated intermediate | Incomplete reaction |
| 4 | Acid-catalyzed cyclization | Regioisomer of benzofuran core | Alternative cyclization pathway |
| Uncyclized intermediate | Incomplete reaction |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 105°C for 48 hours.[18]
-
Dissolve the stressed solid in the solvent to the initial stock solution concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).[19]
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of the degradation products.
Protocol 2: General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis and impurity analysis.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (this compound) Advanced to Phase 1 Clinical Studies (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. quora.com [quora.com]
- 10. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. nbinno.com [nbinno.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 15. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. tsijournals.com [tsijournals.com]
- 19. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of BMS-929075 and Other HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational hepatitis C virus (HCV) NS5B polymerase inhibitor, BMS-929075, with other notable inhibitors targeting the same enzyme: sofosbuvir, dasabuvir, and beclabuvir. The comparison focuses on their mechanism of action, in vitro efficacy, and resistance profiles, supported by experimental data to aid in research and development efforts.
Mechanism of Action: Targeting the HCV RNA-Dependent RNA Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, such as sofosbuvir, act as chain terminators. They mimic natural nucleotide substrates and, after incorporation into the growing viral RNA strand by the NS5B polymerase, prevent further elongation.[2]
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors, including this compound, dasabuvir, and beclabuvir, bind to allosteric sites on the NS5B enzyme, inducing conformational changes that inhibit its polymerase activity.[1][3][4] These allosteric sites are categorized based on their location on the "palm," "thumb," or "finger" domains of the enzyme. This compound is a palm site allosteric inhibitor.[5] Dasabuvir also binds to a palm domain site.[1][3] Beclabuvir binds to the thumb site 1.[4]
Figure 1. Mechanism of Action of HCV NS5B Inhibitors.
Comparative In Vitro Efficacy
The 50% effective concentration (EC50) is a key measure of a drug's potency in inhibiting viral replication in cell-based assays. The following table summarizes the reported EC50 values for this compound and its comparators against various HCV genotypes in replicon assays.
| Inhibitor | Class | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Other Genotypes (EC50, nM) |
| This compound | NNI (Palm) | 0.6 (range 0.4-2.1) | 0.3 (range 0.2-2.0) | - |
| Sofosbuvir | NI | 40 - 92 | 93 - 102 | GT2a: 32, GT3a: 81, GT4a: 130, GT5a: 49, GT6a: 62 |
| Dasabuvir | NNI (Palm) | 7.7 | 1.8 | Limited activity against other genotypes |
| Beclabuvir | NNI (Thumb) | 3 | 6 | GT3a: 3-18, GT4a: 3-18, GT5a: 3-18 |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.
Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance-associated substitutions (RASs) are mutations in the viral target protein that reduce the susceptibility of the virus to an inhibitor.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 |
| This compound | C316Y, M414T, Y448H/C, S556G | Data not readily available in public domain |
| Sofosbuvir | S282T | 2.4 to 18-fold |
| Dasabuvir | C316Y, M414T, S556G | C316Y/N, M414I, S556G associated with treatment failure |
| Beclabuvir | P495L/S | P495L/S detected in treatment-emergent RASs |
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds by measuring the inhibition of HCV RNA replication in a stable cell line.
References
- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of BMS-929075 and Sofosbuvir in Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct inhibitors of the hepatitis C virus (HCV) NS5B polymerase: BMS-929075, an allosteric inhibitor, and sofosbuvir, a nucleotide analog chain terminator. The following sections present available experimental data, detailed methodologies for key in vitro assays, and a discussion of their mechanisms of action to inform research and drug development efforts in the field of HCV therapeutics.
Mechanism of Action: Two Strategies to Inhibit Viral Replication
Both this compound and sofosbuvir target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. However, they achieve this through fundamentally different mechanisms.
Sofosbuvir , a cornerstone of modern HCV therapy, is a nucleotide analog prodrug[1][2][3]. Upon oral administration, it is metabolized within host cells to its active triphosphate form, GS-461203[1]. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication[2][3].
This compound , on the other hand, is a non-nucleoside, allosteric inhibitor that binds to a distinct pocket on the NS5B polymerase known as the palm site[4][5]. This binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity without directly competing with nucleotide substrates[4].
dot
References
Comparative In Vivo Efficacy of BMS-929075 and Other NS5B Polymerase Inhibitors in Preclinical Models of Hepatitis C Virus Infection
A comprehensive guide for researchers and drug development professionals on the in vivo antiviral activity of the HCV NS5B polymerase inhibitor BMS-929075 in comparison to other direct-acting antivirals targeting the same enzyme: sofosbuvir, dasabuvir, and beclabuvir. This document provides a detailed analysis of available preclinical data, experimental methodologies, and a visual representation of the underlying molecular mechanism.
Introduction
The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) therapies. This compound is a potent, orally bioavailable allosteric inhibitor of the NS5B polymerase palm site.[1] This guide provides a comparative analysis of the in vivo antiviral activity of this compound against other NS5B inhibitors that have advanced to clinical use: the nucleotide analog sofosbuvir, and the non-nucleoside inhibitors dasabuvir and beclabuvir. The objective is to present a clear, data-driven comparison of their preclinical in vivo performance to aid researchers in the field of antiviral drug development.
Mechanism of Action: Targeting the HCV NS5B Polymerase
All four compounds discussed in this guide—this compound, sofosbuvir, dasabuvir, and beclabuvir—exert their antiviral effect by inhibiting the HCV NS5B polymerase, albeit through different binding mechanisms. This enzyme is essential for the replication of the viral RNA genome.
-
This compound, Dasabuvir, and Beclabuvir (Non-Nucleoside Inhibitors - NNIs): These compounds are allosteric inhibitors, meaning they bind to sites on the NS5B enzyme distinct from the active site where RNA synthesis occurs.[1][2] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the elongation of the viral RNA chain. This compound specifically targets the palm I allosteric site.[3]
-
Sofosbuvir (Nucleoside Inhibitor - NI): Sofosbuvir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the NS5B polymerase. When incorporated into the growing viral RNA strand, it acts as a chain terminator, halting further replication.[4]
In Vivo Antiviral Efficacy: A Comparative Summary
| Drug | Animal Model | Dosing Regimen | Viral Load Reduction (log10 IU/mL) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Beclabuvir | HCV-infected chimeric mice | Monotherapy (dose not specified) for 4 weeks | Viral breakthrough observed with emergence of resistance | [7] |
| HCV-infected chimeric mice | Combination with daclatasvir and asunaprevir for 4 weeks | Inhibited viral breakthrough during treatment | [7] | |
| Dasabuvir | Data from preclinical in vivo efficacy studies not detailed in reviewed literature. Clinical studies show high efficacy in combination therapy. | [3][8] | ||
| Sofosbuvir | Data from preclinical in vivo efficacy studies not detailed in reviewed literature. Clinical studies show high efficacy. | [9][10] |
Note: The lack of publicly available in vivo efficacy data for this compound in preclinical animal models is a significant limitation for a direct comparison.
Experimental Protocols
Detailed in vivo experimental protocols are crucial for the interpretation and comparison of antiviral efficacy data. Below is a generalized protocol for evaluating anti-HCV agents in the human liver chimeric mouse model, based on common practices in the field.
Experimental Workflow for In Vivo Antiviral Efficacy Testing in Chimeric Mice
Detailed Methodology:
-
Animal Model: Immunodeficient mice (e.g., SCID/Beige) carrying a transgene that causes liver damage (e.g., uPA) are transplanted with human hepatocytes. Successful engraftment is confirmed by measuring human albumin levels in the mouse serum.[11]
-
HCV Infection: Once human hepatocyte repopulation is established, mice are inoculated intravenously with human serum containing a known titer of HCV.[5]
-
Monitoring of Infection: Blood samples are collected regularly to monitor the establishment and stabilization of HCV viremia by quantifying HCV RNA levels using real-time PCR.
-
Drug Administration: Once a stable infection is achieved, mice are randomized into different treatment groups. The investigational drug (e.g., this compound) and comparator drugs are administered orally or via another appropriate route at specified doses and frequencies. A control group receives a vehicle solution.
-
Efficacy Assessment: Blood samples are collected at various time points during and after treatment to measure the change in HCV RNA levels. The primary endpoint is typically the log10 reduction in viral load compared to the baseline and the control group.
-
Post-mortem Analysis: At the end of the study, mice are euthanized, and liver tissue is collected to measure intrahepatic HCV RNA levels and for histological analysis.
Discussion and Comparison
While this compound demonstrated potent in vitro activity and favorable preclinical pharmacokinetics, with an oral bioavailability of 48% in rats, the absence of published in vivo efficacy data in a relevant HCV infection model, such as the chimeric mouse, makes a direct performance comparison with approved drugs challenging.[1]
For the approved non-nucleoside inhibitor beclabuvir , a study in HCV-infected chimeric mice showed that monotherapy led to viral breakthrough and the emergence of resistance.[7] However, when used in combination with other DAAs (daclatasvir and asunaprevir), it was effective in preventing this breakthrough during the treatment period.[7] This highlights the importance of combination therapy for non-nucleoside inhibitors to prevent resistance, a principle that would likely also apply to this compound.
Dasabuvir and sofosbuvir have demonstrated high rates of sustained virologic response (SVR) in clinical trials when used in combination regimens.[4][8] Their preclinical development packages, while extensive, do not always feature detailed publications of in vivo viral load reduction in animal models, as the focus often shifts to human clinical data once early efficacy is established.
Conclusion
This compound is a potent preclinical candidate targeting the HCV NS5B polymerase. Based on its mechanism of action as a non-nucleoside inhibitor, it is anticipated that its in vivo efficacy would be optimized as part of a combination regimen to mitigate the risk of resistance, a characteristic observed with other drugs in its class like beclabuvir. While a direct comparison of in vivo antiviral activity is hampered by the lack of published data for this compound, the established methodologies using humanized chimeric mouse models provide a clear framework for any future validation studies. Further research and public dissemination of in vivo efficacy data for this compound are necessary to fully assess its potential relative to approved NS5B inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus replication in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of HCV in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chimeric Mouse Model for the Infection of Hepatitis B and C Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allosteric Sites Targeted by SHP2 Inhibitors
An Objective Guide for Researchers in Drug Discovery
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. Its role in mediating signaling pathways, such as the RAS-MAPK cascade, makes it a pivotal player in cancer cell proliferation and survival.[1][2][3] The development of allosteric inhibitors, which bind to a site distinct from the active site, has provided a promising therapeutic strategy, overcoming the challenges of selectivity associated with targeting the highly conserved catalytic domain of phosphatases.[4][5][6] This guide provides a comparative analysis of the allosteric sites targeted by several key SHP2 inhibitors, presenting supporting experimental data and methodologies to aid researchers in the field.
It is important to note that while the initial topic included BMS-929075, this compound is a potent allosteric inhibitor of the HCV NS5B replicase palm site and is not a SHP2 inhibitor.[7] Therefore, this comparison will focus on prominent allosteric SHP2 inhibitors that share a common binding region.
Allosteric SHP2 inhibitors, such as SHP099, TNO155, RMC-4630, and JAB-3068, function by stabilizing the auto-inhibited conformation of SHP2.[2][8][9][] They achieve this by binding to a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[4][9][11] This binding event locks the enzyme in an inactive state, preventing it from adopting the open conformation required for substrate binding and catalytic activity.[9][11]
Quantitative Comparison of Allosteric SHP2 Inhibitors
The following table summarizes key quantitative data for several well-characterized allosteric SHP2 inhibitors. This data provides a snapshot of their potency and cellular activity.
| Inhibitor | Target | IC50 (nM) | Cellular Activity (pERK IC50, nM) | Binding Site |
| SHP099 | SHP2 | 71[2] | - | Interface of N-SH2, C-SH2, and PTP domains[2][8] |
| TNO155 | SHP2 | 11[] | - | Interface of N-SH2, C-SH2, and PTP domains[12] |
| RMC-4630 (RMC-4550) | SHP2 | 1.55[13] | 39 (in PC9 cells)[13] | Interface of N-SH2, C-SH2, and PTP domains[13] |
| JAB-3068 | SHP2 | - | - | Allosteric inhibitor of SHP2[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of allosteric SHP2 inhibitors.
SHP2 Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on SHP2 enzymatic activity.
-
Enzyme and Substrate Preparation : Recombinant full-length human SHP2 protein is purified. A synthetic phosphopeptide substrate is used.
-
Inhibitor Incubation : SHP2 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., SHP099, TNO155, RMC-4550) in assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.
-
Signal Detection : The dephosphorylation of the substrate by SHP2 is measured. This can be done using various methods, such as fluorescence-based assays where the product is fluorescent, or by detecting the released phosphate.
-
Data Analysis : The rate of the reaction is determined, and the half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular pERK Inhibition Assay
This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a downstream effector, ERK.
-
Cell Culture : A suitable cancer cell line with known dependence on SHP2 signaling (e.g., PC9) is cultured under standard conditions.
-
Compound Treatment : Cells are treated with a range of concentrations of the SHP2 inhibitor for a specific duration (e.g., 1 hour).
-
Cell Stimulation : In some cases, cells are stimulated with a growth factor (e.g., EGF) to activate the receptor tyrosine kinase (RTK) signaling pathway upstream of SHP2.
-
Cell Lysis : After treatment, cells are lysed to extract total protein.
-
Western Blotting or ELISA : The levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or an ELISA-based method.
-
Data Analysis : The ratio of pERK to total ERK is calculated for each inhibitor concentration. The cellular IC50 value is determined by plotting the percentage of pERK inhibition against the logarithm of the inhibitor concentration.
Visualizing the Allosteric Inhibition of SHP2
The following diagrams illustrate the SHP2 signaling pathway and the mechanism of allosteric inhibition.
Caption: Simplified SHP2 signaling pathway downstream of RTK activation.
Caption: Mechanism of SHP2 allosteric inhibition.
References
- 1. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. axonmedchem.com [axonmedchem.com]
- 15. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: BMS-929075 and IDX184 for Hepatitis C Virus
A detailed analysis of two investigational antiviral agents, BMS-929075 and IDX184, both targeting the hepatitis C virus (HCV) NS5B polymerase, is presented for the scientific community. This guide synthesizes available preclinical and clinical data to offer a comparative overview of their mechanism of action, in vitro efficacy, pharmacokinetic profiles, and resistance patterns.
Mechanism of Action
Both this compound and IDX184 target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. However, they do so through distinct mechanisms.
IDX184 is a liver-targeted nucleotide prodrug of 2'-methylguanosine.[1][2] As a prodrug, it is metabolized within hepatocytes to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite then acts as a competitive inhibitor of the NS5B polymerase, leading to chain termination during viral RNA synthesis.[2]
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the palm domain of the NS5B polymerase.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity without directly competing with nucleotide substrates.
In Vitro Antiviral Activity
The in vitro efficacy of both compounds has been evaluated in HCV replicon assays, which measure the inhibition of viral RNA replication in cultured liver cells.
| Compound | HCV Genotype | EC50 | Cell Line | Reference |
| This compound | Genotype 1b | > 100 nM | Huh-7 | [3] |
| Genotype 2a | > 100 nM | Huh-7 | [3] | |
| IDX184 | Genotype 1 | Not specified | Not specified | [4] |
| Genotype 2 | Active | Not specified | [4] | |
| Genotype 3 | Active | Not specified | [4] | |
| Genotype 4 | Active | Not specified | [4] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
This compound demonstrated potent activity against multiple HCV genotypes in cell-based replicon assays, with the exception of genotype 2.[3] IDX184 has been described as being active against HCV genotypes 1, 2, 3, and 4.[4]
Clinical Trial Data
Antiviral Activity
Clinical studies have provided insights into the in vivo antiviral efficacy of IDX184. Data for this compound from its Phase 1 clinical trial (NCT01525212) regarding viral load reduction is not extensively published in the available resources.[5]
IDX184: In a Phase Ib monotherapy study in patients with chronic HCV genotype 1 infection, administration of IDX184 for 3 days resulted in a dose-dependent reduction in viral load.[6] At the highest dose of 100 mg, a mean viral load reduction of -0.74 log10 IU/mL was observed on day 4.[6] A Phase IIb study combining IDX184 with pegylated interferon and ribavirin showed that 80-100% of patients with genotype 1 HCV infection achieved a sustained virologic response at 12 weeks.[6]
| Compound | Study Phase | Patient Population | Dose | Mean Viral Load Reduction (log10 IU/mL) | Duration | Reference |
| IDX184 | Phase Ib | HCV Genotype 1 | 25 mg | -0.47 | 3 days | [6] |
| 100 mg | -0.74 | 3 days | [6] |
Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug.
This compound: Preclinical studies in rats indicated high oral bioavailability.[7] Human pharmacokinetic data from the Phase 1 clinical studies suggested the potential for once-daily administration.[3]
IDX184: As a liver-targeted prodrug, IDX184 is designed to be efficiently taken up by the liver, where it is converted to its active form.[2] This results in low systemic exposure to the parent drug and its active metabolite.[2] In healthy subjects, IDX184 was rapidly absorbed and metabolized.[2] In vivo studies in rats and monkeys showed that approximately 95% of oral IDX184 was extracted by the liver.[2]
| Compound | Species | Administration | Bioavailability | Key Findings | Reference |
| This compound | Rat | Oral | High | Good preclinical oral bioavailability. | [7] |
| IDX184 | Rat, Monkey | Oral | Not specified | High liver extraction (~95%). | [2] |
| Human | Oral | Not specified | Low systemic exposure. | [2] |
Resistance Profile
The emergence of drug-resistant viral variants is a key consideration in antiviral therapy.
This compound: As an allosteric inhibitor, resistance to BMS-92905 is expected to be conferred by mutations in the allosteric binding site on the NS5B polymerase.
IDX184: Nucleoside inhibitors like IDX184 generally have a higher barrier to resistance compared to non-nucleoside inhibitors.[8] No resistant strains were detected in clinical studies of IDX184.[6]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and IDX184 is typically determined using an HCV replicon assay.[9][10][11]
-
Cell Culture: Huh-7 cells harboring subgenomic HCV replicons of different genotypes are cultured in 384-well plates.[1] These replicons often contain a reporter gene, such as luciferase, to quantify viral replication.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a period of 3 days.[1]
-
Quantification of Replication: The level of HCV replication is measured by assaying the activity of the reporter enzyme (e.g., luciferase).
-
Data Analysis: The EC50 value, representing the concentration at which the compound inhibits 50% of replicon replication, is calculated from the dose-response curve.
NS5B Polymerase Enzymatic Assay
The direct inhibitory effect of the compounds on the HCV NS5B polymerase can be measured in a biochemical assay.[12][13][14][15]
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template, and ribonucleotides (ATP, GTP, CTP, and UTP), one of which is radiolabeled (e.g., [α-³²P]CTP).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Polymerase Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Product Quantification: The newly synthesized radiolabeled RNA is separated and quantified.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the antiviral compounds to host cells, a cytotoxicity assay such as the MTT assay is performed in parallel with the antiviral assays.[16][17][18][19]
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to the same concentrations of the test compounds as used in the antiviral assays.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm).
-
Data Analysis: The CC50 (50% cytotoxic concentration), the concentration that reduces cell viability by 50%, is calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication cycle and the points of intervention for NS5B inhibitors.
Caption: HCV Replication Cycle and NS5B Inhibitor Mechanism.
Caption: Drug Discovery and Development Workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Safety and Pharmacokinetics of IDX184, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resistance analysis of the hepatitis C virus NS5A inhibitor BMS-790052 in an in vitro replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Pharmacokinetic Profile of Pan-TRK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetic properties of pan-Tropomyosin Receptor Kinase (TRK) inhibitors, offering valuable insights for researchers and professionals engaged in the development of targeted cancer therapies. As specific in vivo pharmacokinetic data for BMS-929075 is not publicly available, this guide focuses on a comparative analysis of well-characterized pan-TRK inhibitors: larotrectinib, entrectinib, and repotrectinib. These compounds serve as essential benchmarks for the evaluation of novel pan-TRK inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters for larotrectinib, entrectinib, and repotrectinib, derived from preclinical and clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
| Parameter | Larotrectinib | Entrectinib | Repotrectinib |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[1] | ~4-5 hours[2] | ~2-3 hours[3] |
| Elimination Half-Life (t1/2) | ~2.9 hours[4] | ~20 hours[5][6] | ~50.6 hours[3] |
| Absolute Bioavailability (F%) | ~34%[1] | Moderate-to-high (31-76% in preclinical models)[5] | 45.7%[3] |
| Plasma Protein Binding | ~70%[1] | >99%[2] | 95.4%[3] |
| Metabolism | Predominantly by CYP3A4[1] | Primarily by CYP3A4 to active metabolite M5[2][5] | Primarily by CYP3A4[3] |
| Excretion | Primarily feces (58%) and urine (39%)[7] | Mainly in feces (83%)[2] | Primarily in feces (88.8%)[3][8] |
| CNS Penetration | Crosses the blood-brain barrier | Designed to cross the blood-brain barrier[9] | Efficient blood-brain barrier penetration[10] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of pharmacokinetic properties. Below are representative protocols for preclinical in vivo pharmacokinetic studies of pan-TRK inhibitors.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats or BALB/c mice are commonly used models.[11]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have access to standard chow and water ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the experiment.
Drug Formulation and Administration
-
Formulation: The drug is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution or suspension in a mixture of polyethylene glycol, propylene glycol, and water for oral gavage).
-
Administration:
-
Oral (PO): Administered via oral gavage at a specified dose volume (e.g., 5-10 mL/kg).[11]
-
Intravenous (IV): Administered as a bolus injection or infusion into a tail vein to determine absolute bioavailability.
-
Sample Collection
-
Blood Sampling:
-
Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Tissue Sampling:
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of pan-TRK inhibitors in biological matrices.[2][12][13]
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile is added to the plasma or tissue homogenate to remove proteins.[8][13][14]
-
Liquid-Liquid Extraction (LLE): An alternative method that uses an organic solvent to extract the drug from the aqueous biological matrix.[12]
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[13]
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.[12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway targeted by these inhibitors and a typical experimental workflow for an in vivo pharmacokinetic study.
Caption: TRK signaling pathway and the mechanism of pan-TRK inhibitors.
Caption: Experimental workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical assay for the new-generation ROS1/TRK/ALK inhibitor repotrectinib in mouse plasma and tissue homogenate using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative bioanalytical assay for the tropomyosin receptor kinase inhibitor larotrectinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-929075 Against Current HCV Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), offering curative therapies with high efficacy and improved safety profiles. This guide provides a comparative analysis of BMS-929075, an investigational NS5B replicase inhibitor, against established HCV treatments, including the NS5B polymerase inhibitor sofosbuvir, the NS5A inhibitor daclatasvir, and the NS3/4A protease inhibitor asunaprevir. This document summarizes key experimental data, outlines methodologies for in vitro assays, and visualizes relevant biological pathways and experimental workflows to aid in the objective assessment of these antiviral agents.
Executive Summary
This compound is a potent, orally bioavailable allosteric inhibitor of the HCV NS5B replicase palm site.[1] While it demonstrated promising pan-genotypic activity in preclinical studies, its development did not proceed to later clinical phases, likely due to the rapidly evolving and highly competitive landscape of HCV therapies, which saw the approval of highly effective combination regimens. This guide will compare the available in vitro efficacy and resistance profiles of this compound with those of sofosbuvir, daclatasvir, and asunaprevir, which represent the cornerstones of modern HCV treatment.
Mechanism of Action
HCV replication is a complex process involving multiple viral non-structural (NS) proteins. DAAs target these key viral enzymes to disrupt the replication cycle.
-
This compound & Sofosbuvir (NS5B Polymerase Inhibitors): Both this compound and sofosbuvir target the NS5B RNA-dependent RNA polymerase, an essential enzyme for replicating the viral RNA genome. Sofosbuvir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a chain terminator during RNA synthesis.[2][3] this compound, in contrast, is an allosteric inhibitor that binds to the palm site of the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.[1]
-
Daclatasvir (NS5A Inhibitor): Daclatasvir inhibits the HCV NS5A protein, a multi-functional phosphoprotein crucial for both viral RNA replication and virion assembly.[4][5][6] By binding to the N-terminus of NS5A's Domain 1, daclatasvir disrupts the formation of the replication complex.[4]
-
Asunaprevir (NS3/4A Protease Inhibitor): Asunaprevir is a potent inhibitor of the HCV NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins, a critical step in the viral life cycle.[7]
Caption: Mechanism of action of different classes of HCV direct-acting antivirals.
In Vitro Efficacy: A Comparative Analysis
The in vitro antiviral activity of these compounds is typically assessed using HCV replicon assays. These cell-based systems contain a subgenomic HCV RNA that can replicate autonomously, and the level of replication can be quantified, often through a reporter gene like luciferase. The half-maximal effective concentration (EC50) is a key metric for potency, representing the concentration of a drug that inhibits 50% of viral replication.
| Drug | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Other Genotypes |
| This compound | NS5B Polymerase | 9 | 4 | Pan-genotypic (less active against GT2: >100 nM) |
| Sofosbuvir | NS5B Polymerase | 40-93 | 41-102 | Broadly active against genotypes 1-6.[2] |
| Daclatasvir | NS5A | 0.008-0.050 | 0.002-0.009 | Potent against genotypes 1-6.[4][5] |
| Asunaprevir | NS3/4A Protease | 4 | 1 | Active against genotypes 1 and 4; weaker against 2 and 3.[8][9] |
Note: The EC50 values are compiled from various sources and may not be directly comparable due to differences in experimental protocols.
Experimental Protocols: HCV Replicon Assay
A standard method for determining the in vitro efficacy of anti-HCV compounds is the luciferase-based subgenomic replicon assay.
Objective: To determine the EC50 of an antiviral compound against a specific HCV genotype.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon plasmid containing a luciferase reporter gene (e.g., Renilla or Firefly)
-
In vitro transcription kit
-
Electroporator
-
Cell culture reagents
-
Test compounds
-
Luciferase assay system
-
Luminometer
Methodology:
-
Replicon RNA Synthesis: The HCV subgenomic replicon plasmid is linearized, and replicon RNA is synthesized in vitro using a T7 RNA polymerase transcription kit.
-
Cell Transfection: Huh-7 cells are electroporated with the in vitro-transcribed replicon RNA.
-
Cell Seeding and Compound Treatment: Transfected cells are seeded into 96- or 384-well plates. After cell attachment, various concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and reporter gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow for the HCV replicon assay.
Resistance Profiles
A major challenge in antiviral therapy is the emergence of drug-resistant viral variants. Resistance is conferred by mutations in the viral genome that reduce the drug's binding affinity to its target.
-
NS5B Polymerase Inhibitors (this compound and Sofosbuvir): The S282T mutation in the NS5B polymerase is a key resistance-associated substitution (RAS) for sofosbuvir, although it is rarely observed in clinical practice and is associated with reduced viral fitness.[2][10] Other mutations like L159F, L320F, and V321A have also been detected in patients who failed sofosbuvir treatment.[10] As an allosteric inhibitor, this compound would likely have a different resistance profile, though specific data is limited.
-
NS5A Inhibitors (Daclatasvir): NS5A inhibitors have a lower barrier to resistance. Key RASs for daclatasvir include substitutions at amino acid positions M28, Q30, L31, and Y93 in genotypes 1a and 1b.[6][11]
-
NS3/4A Protease Inhibitors (Asunaprevir): Resistance to NS3/4A protease inhibitors is often associated with mutations at positions R155, A156, and D168.[1][7]
References
- 1. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 4. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: BMS-929075 and Fellow Benzofuran Derivatives in Antiviral Research
For researchers and drug development professionals, the benzofuran scaffold represents a privileged structure in the quest for novel therapeutics. This guide provides a detailed structural and functional comparison of BMS-929075, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other notable benzofuran derivatives that have emerged in the field of antiviral drug discovery. The following analysis is supported by experimental data to offer an objective performance comparison.
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a versatile starting point for the synthesis of a wide array of biologically active molecules.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The specific substitutions on the benzofuran ring system are critical in determining the therapeutic target and potency of these compounds.
Comparative Efficacy of Benzofuran-Based HCV NS5B Inhibitors
This compound belongs to a class of non-nucleoside inhibitors (NNIs) that target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[3][4] Unlike nucleoside inhibitors that act as chain terminators, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[3][5] Several benzofuran derivatives, including this compound, HCV-796, and MK-8876, have been developed as potent pan-genotypic inhibitors of NS5B, targeting the "palm" domain of the polymerase.[6]
The following table summarizes the in vitro efficacy (EC50 values) of this compound and other key benzofuran derivatives against various HCV genotypes. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication in cell-based replicon assays.
| Compound | Target | HCV Genotype 1a (EC50 in nM) | HCV Genotype 1b (EC50 in nM) | Reference(s) |
| This compound | NS5B Polymerase | 9 | 4 | [6] |
| HCV-796 | NS5B Polymerase | 3 | 6 | [6][7] |
| MK-8876 | NS5B Polymerase | Several nanomoles (pan-genotypic) | Several nanomoles (pan-genotypic) | [6][8] |
Note: Direct comparison of EC50 values should be approached with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
The determination of the antiviral efficacy of these benzofuran derivatives relies on robust in vitro assays. The primary methods cited in the literature are the HCV replicon assay and the NS5B polymerase activity assay.
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (e.g., this compound, HCV-796).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the inhibitor to manifest.
-
Quantification of Viral Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration.
In Vitro NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant NS5B polymerase, a synthetic RNA template, ribonucleotides (NTPs), and a divalent metal ion (typically Mg2+ or Mn2+). One of the NTPs is often radiolabeled (e.g., [α-32P]GTP) or fluorescently tagged to enable detection of the newly synthesized RNA.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The polymerization reaction is initiated by the addition of the enzyme or NTPs and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Product Detection: The reaction is stopped, and the newly synthesized RNA product is captured and quantified. For radiolabeled assays, this can be done using scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the polymerase activity by 50%, is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this structural comparison, the following diagrams illustrate the HCV replication cycle and a general workflow for evaluating antiviral compounds.
Figure 1: Simplified schematic of the Hepatitis C Virus (HCV) replication cycle, highlighting the central role of the NS5B polymerase in RNA replication.
Figure 2: A generalized workflow for the preclinical evaluation of antiviral compounds, from initial synthesis to in vivo studies.
Conclusion
This compound and its structural relatives, such as HCV-796 and MK-8876, exemplify the successful application of the benzofuran scaffold in the development of potent, pan-genotypic inhibitors of the HCV NS5B polymerase. The comparative data underscores the high potency of these compounds in the low nanomolar range. The subtle structural modifications among these derivatives are key to optimizing their binding affinity, pharmacokinetic properties, and resistance profiles. Further research into the structure-activity relationships of novel benzofuran derivatives will undoubtedly continue to yield promising candidates for the treatment of viral diseases.
References
- 1. Comparison of HCV NS3 protease and NS5B polymerase inhibitor activity in 1a, 1b and 2a replicons and 2a infectious virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of MK-8876 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement: A Comparative Guide for LSD1 Inhibitors
An Introductory Note on the Selected Target: While the initial query concerned BMS-929075, an inhibitor of the HCV NS5B replicase, this guide will focus on inhibitors of Lysine-Specific Demethylase 1 (LSD1). This strategic shift allows for a more illustrative comparison of cellular target engagement assays, as LSD1 is a well-characterized epigenetic modifier and a prominent target in oncology drug discovery with a range of inhibitors in clinical development. This context provides a richer landscape for comparing methodologies crucial to researchers, scientists, and drug development professionals.
This guide provides an objective comparison of two widely used methods for validating the cellular target engagement of small molecule inhibitors: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will use two clinical-stage LSD1 inhibitors, Iadademstat (ORY-1001) and GSK2879552, as examples to illustrate these techniques.
Overview of LSD1 and its Role in Disease
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating chromatin structure, LSD1 influences the expression of genes involved in cell proliferation, differentiation, and stemness.[1] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, making it an attractive therapeutic target.[2][3] LSD1 is known to be involved in several signaling pathways, including the TGFβ, mTOR, Notch, and PI3K/Akt pathways.[4][5][6][7]
Comparative Analysis of LSD1 Inhibitors
Iadademstat (ORY-1001) is a covalent, selective LSD1 inhibitor that has shown promising results in clinical trials for AML.[8] GSK2879552 is another potent, irreversible LSD1 inhibitor that has been evaluated in clinical trials for SCLC and AML.[2] The table below summarizes their key characteristics.
| Feature | Iadademstat (ORY-1001) | GSK2879552 |
| Mechanism of Action | Covalent, irreversible inhibitor of LSD1 | Covalent, irreversible inhibitor of LSD1 |
| Biochemical IC50 | <20 nM[9] | ~19 nM (reported for a close analog) |
| Cellular Activity | Induces differentiation in AML cells[8] | Induces growth arrest in SCLC models[2] |
| Clinical Development | Phase II trials for AML and solid tumors | Phase I/II trials for various cancers[2] |
Methods for Validating Cellular Target Engagement
Confirming that a compound binds to its intended target within a cell is a critical step in drug development. This section compares two leading methods for assessing target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[10] The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature. This change in thermal stability is then quantified, typically by western blotting or mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express LSD1 (e.g., MV4-11 for AML) to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with various concentrations of the LSD1 inhibitor (e.g., Iadademstat) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and western blotting using an antibody specific for LSD1.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble LSD1 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples to generate melting curves. A shift in the curve indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[11][12] This technique requires the expression of the target protein as a fusion with NanoLuc® luciferase (the energy donor) and the use of a cell-permeable fluorescent tracer that binds to the target (the energy acceptor). An inhibitor competing with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[13][14]
-
Cell Preparation and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with a plasmid encoding for an N-terminal or C-terminal NanoLuc®-LSD1 fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the LSD1 inhibitor (e.g., GSK2879552).
-
Add the inhibitor to the cells and incubate for a defined period (e.g., 2 hours).
-
Add a specific, cell-permeable fluorescent tracer for LSD1 at a pre-determined optimal concentration.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Comparison of CETSA and NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[10] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[12] |
| Target Protein | Endogenous, unmodified protein. | Exogenously expressed, NanoLuc®-tagged fusion protein. |
| Throughput | Lower throughput, often analyzed by western blot. High-throughput versions are emerging. | High throughput, plate-based format.[13] |
| Readout | Shift in melting temperature (ΔTm). | IC50 value from competitive binding.[15] |
| Key Advantages | - Label-free, uses endogenous protein.- Provides direct biophysical evidence of binding.- Can be adapted for in-vivo and tissue samples. | - Live-cell assay, provides real-time data.- Highly sensitive and quantitative.- Can determine compound affinity and residence time.[13] |
| Key Limitations | - Not all proteins show a thermal shift upon ligand binding.- Lower throughput for traditional western blot readout.- Can be influenced by downstream cellular events. | - Requires genetic modification of cells.- Dependent on the availability of a suitable fluorescent tracer.- Overexpression of the fusion protein may lead to artifacts. |
Conclusion
Both CETSA and NanoBRET™ are powerful techniques for confirming the cellular target engagement of inhibitors. The choice between them depends on the specific research question, the available resources, and the stage of drug discovery. CETSA is invaluable for validating binding to the native, endogenous target without the need for cellular engineering. In contrast, the NanoBRET™ assay offers a high-throughput, quantitative method to determine compound affinity in living cells, making it highly suitable for screening and lead optimization. For a comprehensive validation of a compound like Iadademstat or GSK2879552, employing both methods would provide orthogonal evidence of target engagement, strengthening the confidence in the compound's mechanism of action.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. selectscience.net [selectscience.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BMS-929075: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of BMS-929075, a potent HCV NS5B replicase inhibitor. Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on standard hazardous waste disposal protocols for research chemicals with unknown hazard profiles.
Key Identifier Information for this compound
| Identifier | Value |
| CAS Number | 1217338-97-0[1][2][3][4] |
| Chemical Formula | C₃₁H₂₄F₂N₄O₃[1][2][4] |
| Molecular Weight | 538.55 g/mol [1][2][4] |
| IUPAC Name | 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(((1-(2-pyrimidinyl)cyclopropyl)amino)carbonyl)phenyl)-3-benzofurancarboxamide[2] |
| Synonyms | Not Available |
Procedural Guidance for Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a hazardous material. The following step-by-step procedures are based on general best practices for the disposal of research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as weighing papers and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, chemical-resistant container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name (this compound) and, if known, the CAS number (1217338-97-0).
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
Keep containers tightly sealed to prevent leaks or spills.
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Provide the EHS department with all available information about the waste, including the chemical name and CAS number.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal of Research Chemicals without an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical when a specific Safety Data Sheet is not available.
Caption: Disposal workflow for research chemicals without a specific SDS.
By adhering to these conservative and safety-conscious procedures, laboratory professionals can ensure the responsible disposal of this compound and other research chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
